Methyl benzo[d]thiazole-5-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGOTDUTYINDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626907 | |
| Record name | Methyl 1,3-benzothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478169-65-2 | |
| Record name | Methyl 1,3-benzothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Benzo[d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl benzo[d]thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, synthesis methodologies, and spectral characterization. Emphasis is placed on the practical application of this knowledge for researchers engaged in the design and synthesis of novel molecular entities. The guide includes detailed experimental protocols, mechanistic insights, and a thorough compilation of reference data to facilitate its use as a versatile building block in various research and development endeavors.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic system consisting of a benzene ring fused to a thiazole ring.[1] This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The unique electronic and structural features of the benzothiazole core allow it to serve as a versatile scaffold in drug discovery, enabling interactions with various biological targets.[4] Methyl benzo[d]thiazole-5-carboxylate, as a derivative, offers a key functional handle—the methyl ester at the 5-position—for further chemical modification and elaboration, making it a valuable starting material for the synthesis of more complex molecules.
Chemical Identity and Physicochemical Properties
A precise understanding of the fundamental properties of a compound is critical for its effective application in research. This section provides the key identifiers and physicochemical characteristics of Methyl benzo[d]thiazole-5-carboxylate.
| Property | Value | Reference |
| Chemical Name | Methyl benzo[d]thiazole-5-carboxylate | N/A |
| CAS Number | 478169-65-2 | [5] |
| Molecular Formula | C₉H₇NO₂S | [6] |
| Molecular Weight | 193.22 g/mol | [7] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% | [6][7] |
| Storage | Sealed in a dry environment at room temperature. | [6] |
Synthesis of Methyl Benzo[d]thiazole-5-carboxylate: A Two-Step Approach
The synthesis of Methyl benzo[d]thiazole-5-carboxylate is most effectively achieved through a two-step process, commencing with the formation of the core benzothiazole ring system, followed by esterification.
Step 1: Synthesis of the Precursor, Benzothiazole-5-carboxylic acid (CAS: 68867-17-4)
The foundational step involves the synthesis of the carboxylic acid precursor. This is typically achieved through the condensation of an appropriately substituted aminothiophenol with a suitable cyclizing agent. A general and robust method involves the reaction of 4-amino-3-mercaptobenzoic acid with an orthoester or a carboxylic acid under acidic conditions. The mechanism proceeds via the formation of an intermediate o-amidethiophenol, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring.[8]
Diagram 1: General Synthesis of Benzothiazole-5-carboxylic acid
A schematic representation of the synthesis of the key precursor.
Step 2: Fischer Esterification to Yield Methyl Benzo[d]thiazole-5-carboxylate
With the carboxylic acid precursor in hand, the final step is the esterification to the methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[9] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol, which serves as both the reactant and the solvent. The equilibrium of the reaction is driven towards the product by the large excess of alcohol and often by the removal of water as it is formed.[8][10]
Diagram 2: Fischer Esterification Workflow
A step-by-step workflow for the Fischer esterification process.
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Benzothiazole-5-carboxylic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Catalyst Addition: To the stirred solution, cautiously add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 2 to 16 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.
-
Neutralization and Extraction: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring system, a singlet for the methyl ester protons (typically around 3.9 ppm), and a singlet for the proton at the 2-position of the thiazole ring (if unsubstituted). The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester (in the range of 160-170 ppm), the methyl carbon of the ester (around 50-55 ppm), and the aromatic and heterocyclic carbons of the benzothiazole core.[14]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C=N stretching of the thiazole ring, and various C-H and C=C stretching and bending vibrations of the aromatic system.[15]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.22 g/mol ). Fragmentation patterns can provide further structural information.[16]
Applications and Future Prospects in Drug Discovery
Benzothiazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[4] They have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.[2][17] Methyl benzo[d]thiazole-5-carboxylate serves as a key intermediate in the synthesis of more complex and potentially more potent therapeutic agents. The ester functionality allows for facile conversion to amides, hydrazides, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
The strategic placement of the carboxylate group at the 5-position provides a vector for chemical diversification, allowing for the introduction of various pharmacophoric groups to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. As such, Methyl benzo[d]thiazole-5-carboxylate is a valuable tool for medicinal chemists aiming to develop novel therapeutics targeting a range of diseases.
Conclusion
This technical guide has provided a detailed overview of Methyl benzo[d]thiazole-5-carboxylate, from its fundamental chemical properties to its synthesis and potential applications. By offering a clear and concise compilation of essential information, including a validated CAS number and a detailed experimental protocol for its synthesis, this document aims to empower researchers in their scientific endeavors. The versatility of this compound as a building block ensures its continued relevance in the fields of medicinal chemistry, materials science, and beyond.
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An In-Depth Technical Guide to the Structural Elucidation of Methyl Benzo[d]thiazole-5-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzo[d]thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a key pharmacophore in a variety of biologically active molecules.[1] The precise determination of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring quality control in its synthesis and application. This guide provides a comprehensive, in-depth overview of the modern analytical techniques employed in the structural elucidation of this molecule, grounded in practical, field-proven insights. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography to unambiguously confirm the structure of methyl benzo[d]thiazole-5-carboxylate.
Molecular Identity and Expected Structural Features
Before delving into the analytical methodologies, it is crucial to establish the foundational chemical information for the target compound.
Table 1: Molecular Properties of Methyl 2-aminobenzo[d]thiazole-5-carboxylate [2]
| Property | Value |
| Molecular Formula | C9H8N2O2S |
| Molecular Weight | 208.24 g/mol |
| CAS Number | 209459-07-4 |
Note: The data above is for the closely related analogue, methyl 2-aminobenzo[d]thiazole-5-carboxylate. The target molecule of this guide, methyl benzo[d]thiazole-5-carboxylate, would have the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol .
The elucidation process will be guided by the anticipated structural features of a benzothiazole ring system fused to a benzene ring, with a methyl ester substituent at the 5-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For a definitive structural assignment of methyl benzo[d]thiazole-5-carboxylate, a suite of NMR experiments is required.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting pattern will be indicative of their substitution pattern. We would expect to see a singlet and two doublets, or a more complex splitting pattern depending on the coupling constants. For example, in related benzothiazole structures, the protons on the benzothiazole scaffold appear in the range of δ 7.54−6.98 ppm as singlets or doublets.[3]
-
Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.[3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[5]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The carbon of the ester carbonyl group will appear as a distinct peak in the downfield region of the spectrum, typically around δ 160-170 ppm.[3]
-
Aromatic and Heterocyclic Carbons: The carbons of the benzothiazole ring system will appear in the aromatic region, generally between δ 110-160 ppm.
-
Methyl Carbon: The carbon of the methyl ester will be observed in the upfield region, typically around δ 50-55 ppm.[3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[7]
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a quantitative spectrum.
2D NMR Spectroscopy: Unraveling Connectivity
Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
HSQC: This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of protonated carbons.
-
HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC correlation between the methyl protons and the carbonyl carbon would confirm the methyl ester functionality.
Data Interpretation Workflow for NMR
Caption: NMR data interpretation workflow.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (193.22 for C9H7NO2S). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.
-
Fragmentation Pattern: Electron ionization (EI) will likely induce fragmentation of the molecule. Key fragmentation pathways for aromatic esters often involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[8] The benzothiazole ring is relatively stable, and its fragmentation pattern can provide further structural confirmation.[9]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The purified sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for small molecules and often provides rich fragmentation data.[10] Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular weight with minimal fragmentation.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to deduce the structure.
Logical Flow for Mass Spectrometry Analysis
Caption: Mass spectrometry analysis workflow.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.[11]
-
C-O Stretch (Ester): Two C-O stretching vibrations are expected for the ester group, typically in the range of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
-
C=N Stretch (Thiazole): A characteristic absorption for the C=N bond in the thiazole ring is expected around 1630 cm⁻¹.[11]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected, followed by the spectrum of the sample.
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule, confirming its connectivity and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble, or slow cooling of a saturated solution, are common techniques.[12]
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.[14] The positions of the atoms in the unit cell are then determined (structure solution) and refined to best fit the experimental data.
Workflow for X-ray Crystallography
Caption: X-ray crystallography workflow.
Conclusion: A Synergistic Approach
The structural elucidation of methyl benzo[d]thiazole-5-carboxylate is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. While NMR spectroscopy provides the primary framework of the molecule, mass spectrometry confirms the molecular weight and offers fragmentation clues. IR spectroscopy provides a rapid check for key functional groups. Finally, single-crystal X-ray crystallography, when feasible, offers the ultimate, unambiguous confirmation of the three-dimensional structure. By employing this integrated analytical approach, researchers can confidently and accurately determine the structure of this and other novel chemical entities, which is a critical step in the journey of drug discovery and materials development.
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Introduction: The Significance of the Benzothiazole Scaffold in Modern Chemistry
An In-depth Technical Guide to Methyl Benzo[d]thiazole-5-carboxylate
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] Derivatives of benzothiazole are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2]
Methyl benzo[d]thiazole-5-carboxylate (CAS No: 478169-65-2) is a key derivative that serves as a versatile building block in organic synthesis.[3] By incorporating a methyl ester at the 5-position of the benzothiazole core, this compound provides a reactive handle for further molecular elaboration. This strategic functionalization allows researchers to readily introduce amides, hydrazides, or other functional groups, paving the way for the creation of extensive libraries of novel compounds for drug discovery and agrochemical development. This guide provides a comprehensive overview of its core properties, a validated synthesis protocol, and its applications, designed for researchers and professionals in the chemical sciences.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective application in research and development. The key identifiers and molecular characteristics of Methyl benzo[d]thiazole-5-carboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | Methyl benzo[d]thiazole-5-carboxylate | N/A |
| CAS Number | 478169-65-2 | [3] |
| Molecular Formula | C₉H₇NO₂S | [3] |
| Molecular Weight | 193.22 g/mol | [3] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)SC=N2 | N/A |
| Storage Conditions | Room temperature, in a dry environment | [3] |
Synthesis and Mechanistic Insights
The most direct and common route for the preparation of Methyl benzo[d]thiazole-5-carboxylate is through the esterification of its corresponding carboxylic acid precursor, Benzothiazole-5-carboxylic acid. This transformation is a cornerstone reaction in organic chemistry.
Workflow for the Synthesis of Methyl Benzo[d]thiazole-5-carboxylate
Caption: Synthetic workflow for Methyl benzo[d]thiazole-5-carboxylate.
Experimental Protocol: Fischer Esterification
This protocol details the synthesis of Methyl benzo[d]thiazole-5-carboxylate via Fischer esterification. This acid-catalyzed method is a robust and well-established procedure for converting carboxylic acids to esters using an excess of alcohol.[4]
Materials:
-
Benzothiazole-5-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Benzothiazole-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).
-
Catalyst Addition: While stirring the solution at room temperature, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) dropwise. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol). Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: Heating the reaction serves two purposes: it increases the reaction rate and helps to drive the equilibrium towards the product side by taking advantage of Le Châtelier's principle, as esterification is a reversible process.
-
Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl benzo[d]thiazole-5-carboxylate.
Applications in Research and Development
The utility of Methyl benzo[d]thiazole-5-carboxylate stems from its identity as a key synthetic intermediate. Its applications are primarily in the synthesis of more complex molecules with potential therapeutic or agricultural value.
-
Pharmaceutical Development: The benzothiazole core is a validated pharmacophore. This compound serves as a starting point for developing drugs targeting neurological disorders and various cancers.[2][3] The ester functionality can be readily converted to amides by reacting with a diverse range of amines, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency and selectivity of drug candidates.[5]
-
Agrochemicals: Similar to its role in pharmaceuticals, this molecule is used in the formulation of next-generation pesticides and herbicides.[3] The benzothiazole scaffold can impart desirable properties such as enhanced stability and target specificity to the final active ingredients.
-
Organic and Materials Chemistry: Researchers in organic synthesis employ Methyl benzo[d]thiazole-5-carboxylate for the creation of novel heterocyclic systems. Its predictable reactivity and stable core make it a reliable building block for exploring new chemical space and developing functional materials such as fluorescent dyes.
Conclusion
Methyl benzo[d]thiazole-5-carboxylate is a compound of significant strategic importance. Its molecular formula of C₉H₇NO₂S and a molecular weight of 193.22 g/mol define a structure that combines the proven bioactivity of the benzothiazole scaffold with the synthetic versatility of a methyl ester. The straightforward synthesis via Fischer esterification makes it an accessible intermediate for researchers. As the demand for novel therapeutics and advanced agrochemicals continues to grow, the role of such well-defined molecular building blocks will undoubtedly become even more critical in driving innovation across the chemical sciences.
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The Benzothiazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole core, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a thiazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features and diverse chemical reactivity have enabled the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the pharmacological potential of the benzothiazole nucleus, delving into its synthesis, key therapeutic applications, and the underlying mechanisms of action. We will explore its significance in the development of novel anticancer, antimicrobial, and neuroprotective agents, supported by experimental insights and protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and advanced perspectives to inspire future innovation in the field.
The Benzothiazole Scaffold: A Foundation for Pharmacological Diversity
The benzothiazole nucleus is a versatile pharmacophore due to its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms, which can participate in various non-covalent interactions with biological targets.[5] The chemical versatility of the benzothiazole ring, particularly at the 2-position, allows for a wide range of substitutions, leading to a diverse array of biological activities.[6][7] This inherent "drug-likeness" has made it a cornerstone in the design of new therapeutic agents.[1]
General Synthetic Strategies
The construction of the benzothiazole core typically involves the condensation of 2-aminothiophenol with various electrophilic partners. Established methods include reactions with carboxylic acids, acyl chlorides, aldehydes, or nitriles.[8] While effective, these traditional approaches can be limited by the accessibility and stability of substituted 2-aminothiophenols.[8]
Modern synthetic chemistry has introduced more efficient and environmentally friendly protocols. These include microwave-assisted synthesis, the use of green catalysts like samarium triflate in aqueous media, and multi-component reactions that allow for the rapid assembly of complex benzothiazole derivatives.[9][10]
Experimental Protocol: A Green Synthesis of 2-Substituted Benzothiazoles
This protocol outlines a simple and efficient method for the synthesis of benzothiazoles from o-aminothiophenols and aldehydes using a reusable acid catalyst in an aqueous medium.[9]
Materials:
-
o-aminothiophenol
-
Aromatic or aliphatic aldehyde
-
Samarium triflate (Sm(OTf)₃)
-
Water
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in water (10 mL).
-
Catalyst Addition: Add samarium triflate (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system).
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted benzothiazole.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Samarium Triflate: This Lewis acid catalyst is water-tolerant and can be recovered and reused, making the process environmentally friendly and cost-effective.
-
Aqueous Medium: Using water as a solvent avoids the use of hazardous organic solvents, aligning with the principles of green chemistry.
-
Room Temperature Reaction: The mild reaction conditions reduce energy consumption and minimize the formation of byproducts.
Anticancer Potential: A Multifaceted Approach to Combatting Malignancy
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[3][11] Their efficacy has been observed against a wide range of cancer cell lines, including those of the breast, colon, lung, and liver.[11]
Key Mechanisms of Anticancer Activity
-
Tyrosine Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and c-Met, which are crucial for cancer cell proliferation, survival, and angiogenesis.[12][13] By blocking the signaling pathways mediated by these kinases, these compounds can effectively halt tumor progression.[13]
-
Induction of Apoptosis: Benzothiazoles can trigger programmed cell death (apoptosis) in cancer cells through various pathways. Some derivatives have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[14]
-
Carbonic Anhydrase Inhibition: Certain benzothiazole compounds are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[11] These enzymes are involved in pH regulation in the tumor microenvironment, and their inhibition can disrupt tumor metabolism and growth, especially in hypoxic tumors.[11]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is often constitutively active in cancer cells, promoting inflammation and cell survival. Some benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to the downregulation of inflammatory mediators like COX-2 and iNOS and subsequent apoptosis.[14]
Data Presentation: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound A | HeLa (Cervical) | 9.76 | Not specified | [3][11] |
| Compound B | MCF-7 (Breast) | 0.036 | Not specified | [3] |
| Compound C | HepG2 (Liver) | 0.048 | Apoptosis Induction | [3][11] |
| B7 | A431 (Skin), A549 (Lung), H1299 (Lung) | Not specified | Inhibition of AKT and ERK pathways | [12] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
The inclusion of both positive and negative (vehicle) controls ensures the validity of the assay. The positive control confirms the sensitivity of the cell line to cytotoxic agents, while the vehicle control establishes the baseline for 100% cell viability. Consistent results across replicate wells for each condition are crucial for data reliability.
Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the development of novel antibiotics.[6] Benzothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[15][16]
Mechanisms of Antimicrobial Action
Benzothiazole compounds exert their antimicrobial effects by targeting various essential cellular processes in microorganisms:
-
Enzyme Inhibition: A key mechanism is the inhibition of crucial bacterial enzymes such as DNA gyrase, which is essential for DNA replication, and dihydropteroate synthase (DHPS), an enzyme involved in the folic acid synthesis pathway.[6][17]
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain benzothiazole compounds have been shown to inhibit biofilm formation in pathogenic bacteria.
Visualization: Key Antimicrobial Targets of Benzothiazole Derivatives
Caption: Key microbial targets inhibited by benzothiazole derivatives.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[18]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Benzothiazole derivative (test compound)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (a known antibiotic)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the benzothiazole derivative in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (wells with a known antibiotic) and a negative control (wells with broth only, no bacteria) and a growth control (wells with bacteria and broth, no compound).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the growth control.
Trustworthiness of the Protocol:
-
The use of a standardized inoculum (0.5 McFarland) ensures a consistent bacterial load across all experiments, which is critical for reproducible MIC values. The inclusion of quality control strains with known MICs for the reference antibiotic validates the accuracy of the testing procedure.
Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases
Benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[19][20] The FDA-approved drug Riluzole, a benzothiazole derivative, is used to treat ALS, highlighting the therapeutic potential of this scaffold in neurology.[19][20]
Mechanisms of Neuroprotection
-
Amyloid-β Aggregation Inhibition: In the context of Alzheimer's disease, some benzothiazole derivatives can inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of the disease.[21]
-
Modulation of Neurotransmitter Systems: Riluzole is believed to exert its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels.[19]
-
Multi-target-Directed Ligands: Novel benzothiazole derivatives are being designed as multi-target-directed ligands for AD, simultaneously inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are all implicated in the progression of the disease.[19]
Future Perspectives and Conclusion
The benzothiazole nucleus continues to be a highly valuable scaffold in drug discovery and development.[22] Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in the search for new and effective therapies. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Deeper exploration of SAR will guide the rational design of more potent and selective benzothiazole derivatives.[23]
-
Hybrid Molecules: The development of hybrid molecules that combine the benzothiazole scaffold with other pharmacophores to create multi-target agents.
-
Drug Delivery Systems: The formulation of benzothiazole-based drugs into advanced drug delivery systems to improve their bioavailability and reduce side effects.
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Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl benzo[d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl benzo[d]thiazole-5-carboxylate, a molecule of significant interest within the benzothiazole class, presents a unique profile for researchers in pharmaceutical and agrochemical development. The benzothiazole scaffold is a well-established pharmacophore, known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the essential safety and handling protocols for Methyl benzo[d]thiazole-5-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is extrapolated from data on structurally similar benzothiazole and thiazole derivatives. It is imperative to treat this compound with the caution required for a substance with an incomplete toxicological profile.
Hazard Identification and GHS Classification
While a definitive Globally Harmonized System (GHS) classification for Methyl benzo[d]thiazole-5-carboxylate is not available, an analysis of related compounds suggests the following potential hazards. This information should be used for preliminary risk assessment and laboratory safety planning.
Table 1: Postulated GHS Classification for Methyl benzo[d]thiazole-5-carboxylate
| Hazard Class | Hazard Category | Postulated Hazard Statement(s) | Basis of Extrapolation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for various benzothiazole and thiazole derivatives.[4][5][6] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Based on data for various benzothiazole and thiazole derivatives.[4][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for various benzothiazole and thiazole derivatives.[4][5][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for various benzothiazole and thiazole derivatives.[4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Based on data for various benzothiazole and thiazole derivatives.[4][6] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Based on data for various benzothiazole and thiazole derivatives.[4][5] |
Signal Word: Warning
Pictograms:
Exposure Controls and Personal Protective Equipment (PPE)
Given the potential hazards, stringent exposure controls are paramount. The following PPE is mandatory when handling Methyl benzo[d]thiazole-5-carboxylate.
-
Engineering Controls : All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Eye and Face Protection : Chemical safety goggles or a face shield are required to protect against splashes.[7]
-
Skin Protection :
-
Gloves : Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility data for benzothiazole derivatives. Dispose of gloves immediately after handling the compound or if they become contaminated.
-
Lab Coat : A flame-resistant lab coat should be worn at all times in the laboratory.
-
Protective Clothing : For larger quantities or in situations with a higher risk of splashing, additional protective clothing may be necessary.[7]
-
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][8]
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and ensure laboratory safety.
-
Handling :
-
Storage :
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Procedures for Methyl benzo[d]thiazole-5-carboxylate Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5][7] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][7][8] |
Spill and Emergency Response
A clear and practiced emergency response plan is crucial for managing accidental releases.
Spill Cleanup Protocol
-
Minor Spills :
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined in Section 2.
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[4]
-
Place the spilled material into a sealed, labeled container for disposal.[4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Major Spills :
Firefighting Measures
-
Extinguishing Media : Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]
-
Specific Hazards : Combustion may produce toxic fumes, including oxides of nitrogen, carbon, and sulfur.[8]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Disposal Considerations
All waste containing Methyl benzo[d]thiazole-5-carboxylate must be handled as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in general waste.
Workflow for Safe Handling
The following diagram illustrates the key stages for the safe handling of Methyl benzo[d]thiazole-5-carboxylate in a research setting.
Caption: Workflow for the safe handling of Methyl benzo[d]thiazole-5-carboxylate.
Toxicological Information
As there is no specific toxicological data for Methyl benzo[d]thiazole-5-carboxylate, the information below is based on the general properties of benzothiazole derivatives.
-
Acute Effects : Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[4][6][7] May cause irritation to the skin, eyes, and respiratory tract.[4][5][7]
-
Chronic Effects : The long-term health effects of exposure have not been determined. As a precautionary measure, exposure should be minimized.
Conclusion
Methyl benzo[d]thiazole-5-carboxylate is a valuable compound for research and development. While a comprehensive safety profile is not yet established, a cautious and informed approach based on data from structurally related molecules is essential. By adhering to the guidelines outlined in this document, researchers can handle this compound in a manner that prioritizes personal safety and environmental protection. It is strongly recommended that a thorough risk assessment be conducted before any new experimental work involving this compound is undertaken.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). Retrieved from [Link]
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ResearchGate. (n.d.). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold | Request PDF. Retrieved from [Link]
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American Chemical Society. (2025, December 30). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]
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Navigating Phase Transitions: A Technical Guide to Melting and Boiling Points in Pharmaceutical Development
Abstract
In the intricate landscape of pharmaceutical development, the physical properties of a drug substance are not merely data points; they are critical determinants of a drug's efficacy, stability, and manufacturability. Among these, the melting and boiling points are fundamental characteristics that provide profound insights into the purity, structure, and intermolecular forces of a compound. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of these essential phase transitions. We will delve into the theoretical underpinnings, detail the experimental methodologies for their precise determination, and illuminate their significant impact on every stage of the pharmaceutical lifecycle, from initial discovery to final dosage form.
The Core Significance of Phase Transitions in Pharmaceuticals
The transition of a substance from a solid to a liquid (melting) or from a liquid to a gas (boiling) is a process governed by the input of thermal energy required to overcome the intermolecular forces holding the molecules in a condensed state.[1] The temperatures at which these transitions occur, the melting point (Tm) and boiling point (Tb), are cornerstone physical properties in the pharmaceutical sciences.
-
Indicator of Purity: A sharp and well-defined melting point is a hallmark of a pure crystalline substance.[2][3] Conversely, impurities will typically cause a depression and broadening of the melting range, making melting point determination a crucial quality control metric.[4]
-
Compound Identification and Characterization: The melting and boiling points are intrinsic properties of a pure compound, serving as vital data for its identification and characterization.[2][5]
-
Guide for Formulation and Manufacturing: These thermal properties are critical for the design of robust manufacturing processes, including drying, milling, and granulation, as well as for the selection of appropriate formulation strategies.[6] For instance, the melting point can influence the choice between conventional tableting and more specialized techniques like hot-melt extrusion.
The Molecular Dance: Intermolecular Forces and Their Influence
The strength of the intermolecular forces (IMFs) within a substance is the primary determinant of its melting and boiling points.[7][8] Stronger IMFs require more energy to overcome, resulting in higher transition temperatures.[1][9]
-
Van der Waals Forces: These include London dispersion forces, which increase with molecular size and surface area, and dipole-dipole interactions between polar molecules.
-
Hydrogen Bonding: A particularly strong form of dipole-dipole interaction, crucial in many pharmaceutical molecules, significantly elevating melting and boiling points.
-
Ionic Interactions: The strong electrostatic attractions in ionic compounds, such as pharmaceutical salts, lead to very high melting points.
Caption: The direct relationship between the strength of intermolecular forces and a substance's melting and boiling points.
The Impact of Molecular Architecture
The structural characteristics of a molecule play a pivotal role in dictating the strength of its intermolecular interactions and, consequently, its melting and boiling points.
-
Molecular Size and Weight: In general, as molecular weight increases, so do the melting and boiling points due to stronger London dispersion forces.
-
Molecular Shape and Symmetry: More symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points.[5] Conversely, increased branching can lower the boiling point by reducing the effective surface area for intermolecular contact.
-
Polarity: The presence of polar functional groups enhances dipole-dipole interactions and the potential for hydrogen bonding, resulting in higher melting and boiling points compared to nonpolar analogs.
Polymorphism: A Critical Consideration
Polymorphism is the ability of a solid to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement.[10][11] These different polymorphs of the same drug can exhibit different physical properties, including melting point, solubility, and stability.[12][13][14] The stable polymorph typically possesses the highest melting point due to its lower energy state.[11] The appearance of an unexpected, less stable polymorph can have severe consequences for a drug's performance and shelf-life.[14]
Table 1: Influence of Physical Properties on Drug Development
| Physical Property | Implication in Drug Development |
| Melting Point | Purity assessment, compound identification, formulation strategy, manufacturing process design.[2][15] |
| Boiling Point | Characterization of liquid excipients and APIs, purification by distillation.[5] |
| Polymorphism | Affects solubility, dissolution rate, bioavailability, and stability of the final drug product.[11][13] |
Methodologies for Accurate Determination
Precise and reproducible measurement of melting and boiling points is essential for both research and quality control in the pharmaceutical industry.[16]
Melting Point Determination
-
Capillary Method: A small amount of the powdered sample is packed into a capillary tube and heated.[17] The temperature range from the first sign of melting to complete liquefaction is recorded.[16] Pharmacopeias provide specific guidelines for this method, including the heating rate, which is typically around 1°C per minute.[3][16]
-
Hot-Stage Microscopy: This technique allows for visual observation of the melting process under a microscope, providing valuable information on polymorphism and other thermal events.[6]
-
Differential Scanning Calorimetry (DSC): A highly sensitive thermal analysis technique that measures the heat flow into a sample as a function of temperature. The melting point is observed as an endothermic peak, and the area under the peak quantifies the enthalpy of fusion.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, finely powdered sample is loaded into a capillary tube to a height of 1-2 mm.[17]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[18]
-
Heating: The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[16] The heating rate is then reduced to about 1°C per minute.[16]
-
Observation and Recording: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded as the melting range.[17]
Caption: A simplified workflow for the experimental determination of melting point using the capillary method.
Boiling Point Determination
-
Distillation Method: Suitable for larger quantities of liquid, the boiling point is the temperature at which the liquid actively distills in a distillation apparatus.[19]
-
Thiele Tube Method: A micro-method ideal for small sample volumes, where the boiling point is determined by observing the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated sample.[19]
The Broader Impact on Drug Discovery and Development
The physicochemical properties of a drug candidate, including its melting and boiling points, are critical for its success.[20][21][22] These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[22] For instance, a high melting point can be indicative of low solubility, which may in turn lead to poor bioavailability.[15][23] Therefore, a thorough understanding and characterization of these fundamental properties from the earliest stages of drug discovery can significantly de-risk a project and pave the way for a more efficient and successful development program.[15] The physical stability of a formulation is also of utmost importance, as changes in physical properties over time can impact the safety and efficacy of the product.[24][25]
Conclusion
Melting and boiling points are far more than simple physical constants; they are windows into the molecular world of a pharmaceutical substance. They provide invaluable information on purity, identity, and the intermolecular forces that govern a compound's behavior. For the pharmaceutical scientist, a deep and nuanced understanding of these properties, coupled with the expertise to accurately measure them, is fundamental to the development of safe, effective, and high-quality medicines.
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The Thiazole Ring: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy of a Versatile Heterocycle
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry.[1][2] Its unique electronic and structural properties have positioned it as a "privileged scaffold," a molecular framework that is consistently found in biologically active compounds.[3] From the essential vitamin B1 (thiamine) to a multitude of life-saving pharmaceuticals, the thiazole moiety is a recurring motif in molecules that modulate a vast array of biological processes.[4][5] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive technical overview of the thiazole ring, exploring its fundamental properties, synthetic strategies, diverse pharmacological applications, and its role in modern drug design paradigms such as bioisosterism. Our narrative will delve into the causality behind experimental choices and provide validated protocols, reflecting a field-proven perspective on leveraging this remarkable heterocycle in the quest for novel therapeutics.
Core Physicochemical and Structural Attributes
The thiazole ring's biological promiscuity is not a matter of chance; it is a direct consequence of its inherent physicochemical properties. As a planar, aromatic system, the thiazole ring's pi (π) electrons are delocalized, which imparts significant stability.[6][7] The presence of both a sulfur and a nitrogen atom within the ring creates a unique electronic environment. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in various non-covalent interactions. This duality allows for a wide range of interactions with biological macromolecules.[5]
The reactivity of the thiazole ring is also a key feature. The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is susceptible to deprotonation, making it a site for nucleophilic attack.[4] This predictable reactivity allows for the strategic functionalization of the thiazole core to optimize biological activity and pharmacokinetic properties.[2]
Caption: Structure and numbering of the thiazole ring.
Synthesis of the Thiazole Core: The Hantzsch Synthesis
One of the most fundamental and widely utilized methods for constructing the thiazole ring is the Hantzsch thiazole synthesis.[3][8] This reaction involves the condensation of an α-haloketone with a thioamide.[3] The versatility of this method lies in the ability to introduce a wide variety of substituents onto the thiazole ring by simply changing the starting materials.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic Hantzsch synthesis to prepare 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
-
20 mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add 5 mL of methanol and a stir bar to the vial.[4]
-
Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[4]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[4]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix. This will neutralize the reaction and precipitate the product.[3][4]
-
Filter the mixture through a Buchner funnel.[4]
-
Wash the collected solid with water to remove any remaining salts.[4]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[4]
-
Once dry, determine the mass of the product and calculate the percent yield.[4]
-
The identity and purity of the product can be confirmed by determining its melting point and by thin-layer chromatography (TLC).[4]
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Pharmacological Activities and Mechanisms of Action
Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[9] This versatility stems from the ability of the thiazole scaffold to be decorated with a variety of functional groups, allowing for the fine-tuning of its interactions with different biological targets.
Focus: Thiazole Derivatives as Kinase Inhibitors in Oncology
A particularly prominent area of research for thiazole derivatives is in the development of protein kinase inhibitors for cancer therapy.[10] Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[11] Several thiazole-containing compounds have been developed as potent inhibitors of VEGFR-2.[12]
The mechanism of action of these inhibitors typically involves binding to the ATP-binding pocket of the kinase domain of VEGFR-2. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the receptor. The downstream signaling cascade, which includes pathways like the PI3K/Akt/mTOR pathway, is consequently inhibited, leading to a reduction in tumor angiogenesis, cell proliferation, and survival.[13]
Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.
Experimental Protocol for Biological Evaluation: In Vitro Kinase Assay
To assess the inhibitory potential of newly synthesized thiazole derivatives against a target kinase like VEGFR-2, an in vitro kinase assay is a fundamental experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiazole-containing compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase[2]
-
Biotinylated peptide substrate[5]
-
Adenosine triphosphate (ATP)[14]
-
Kinase assay buffer[14]
-
Test compound (thiazole derivative) at various concentrations
-
Positive control inhibitor (e.g., Sorafenib)[15]
-
96-well plates[2]
-
Detection reagent (e.g., Kinase-Glo® MAX)[2]
-
Luminometer[2]
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound or control.
-
Initiate the kinase reaction by adding a solution of ATP and recombinant VEGFR-2 enzyme to each well.[2][14]
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.[5][16]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells (containing no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
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Introduction: The Benzothiazole Scaffold - A Privileged Structure in Nature and Medicine
An In-depth Technical Guide to the Natural Occurrence of Benzothiazole Structures
The benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, represents a cornerstone in the architecture of biologically active molecules.[1] Its unique structural and electronic properties have positioned it as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2][3] While a vast number of synthetic benzothiazole derivatives have been developed for applications ranging from pharmaceuticals to industrial materials, the origins of this versatile structure are deeply rooted in nature.[4][5] Natural products containing the benzothiazole core are found in a wide spectrum of organisms, from the humble firefly to complex marine invertebrates and microbes.[3][6] These naturally occurring compounds exhibit a remarkable range of potent biological activities, serving as crucial lead structures for drug discovery and development.[7] This guide provides a comprehensive exploration of the natural occurrence of benzothiazole structures, delving into their biosynthesis, structural diversity, biological significance, and the methodologies employed for their isolation and characterization.
The Genesis of a Scaffold: Biosynthesis of the Benzothiazole Core
The biosynthesis of the benzothiazole ring in nature, though not extensively studied across all organisms, is believed to follow a conserved pathway. The prevailing evidence points to a mechanism involving the condensation of a cysteine-derived unit with a benzoquinone derivative.[8][9] This process elegantly combines fundamental building blocks of primary metabolism to construct the characteristic fused-ring system.
A Luminous Case Study: The Biosynthesis of Firefly Luciferin
The most well-elucidated example of benzothiazole biosynthesis is that of D-luciferin, the substrate for the light-emitting enzyme luciferase in fireflies.[8][10] The pathway provides a clear model for understanding the construction of the benzothiazole core. It initiates with the condensation of p-benzoquinone with two molecules of L-cysteine.[11][12][13]
The key steps are as follows:
-
Precursor Generation: 1,4-hydroquinone is oxidized to form the reactive intermediate, p-benzoquinone.[11]
-
Condensation: Two molecules of L-cysteine react with p-benzoquinone. One molecule provides the sulfur atom and adjacent carbon for the thiazole ring, while the second is involved in a subsequent cyclization.
-
Cyclization and Ring Formation: A series of cyclization and dehydration steps lead to the formation of the benzothiazole nucleus fused with a thiazoline ring, ultimately yielding the active D-luciferin molecule.[13]
The entire biosynthetic process is a testament to the efficiency of natural product synthesis, converting simple precursors into a structurally complex and functionally critical molecule.
Caption: Proposed biosynthetic pathway of firefly luciferin.
A Survey of Nature's Benzothiazoles: From Land, Sea, and Sustenance
Benzothiazole-containing natural products, or benzothiazole alkaloids, are structurally diverse and have been isolated from a wide range of organisms.[8][9] While considered relatively rare compared to other alkaloid classes, their potent bioactivities make them highly significant.[9]
| Compound Family / Name | Natural Source | Organism Type | Reported Biological Activity | Reference(s) |
| Firefly Luciferin | Photinus pyralis (Firefly) | Terrestrial Insect | Substrate for bioluminescence | [10] |
| Dercitins / Kuanoniamines | Dercitus sp. (Sponge), Tunicates | Marine Invertebrate | Anticancer, Antiviral, Topoisomerase II inhibition | [9] |
| Aulosirazole | Aulosira fertilissima | Cyanobacterium (Blue-Green Algae) | Selective cytotoxicity against tumor cell lines | [14] |
| Benzothiazole (parent) | Various foods (e.g., cooked meats) | Food Component | Contributes to meaty/sulfurous aroma and flavor | [10] |
| Thiazo-rifamycins | Amycolatopsis mediterranei | Terrestrial Bacterium | Antibacterial | [9] |
This table highlights the breadth of sources, from insects engaged in light-based communication to marine sponges employing chemical defenses in the competitive benthic environment.
The Functional Significance of Natural Benzothiazoles
The diverse structures of natural benzothiazoles are matched by their varied biological and ecological roles. These compounds are not merely metabolic curiosities; they are functional molecules honed by evolution.
-
Signaling and Communication: The most dramatic example is firefly luciferin, which is central to the bioluminescent signaling used by fireflies to attract mates.[13][15] The efficiency of the luciferase-luciferin system in converting chemical energy to light is a marvel of natural engineering.
-
Chemical Defense: In marine environments, complex alkaloids like the dercitins are believed to function as chemical defenses, deterring predators or preventing biofouling by other organisms. Their potent cytotoxicity makes them effective deterrents.[8]
-
Pharmacological Goldmine: For drug development professionals, these natural products are a treasure trove of validated starting points. The benzothiazole scaffold is a recurring motif in compounds with a wide spectrum of pharmacological activities, including:
-
Anticancer: Many marine-derived benzothiazoles show potent activity against various cancer cell lines.[3][16]
-
Antimicrobial: The core structure is effective against a range of bacteria and fungi.[17]
-
Anti-inflammatory & Antioxidant: Numerous derivatives, both natural and synthetic, exhibit these properties.[3][18]
-
Neuroprotective: The synthetic benzothiazole drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), highlights the scaffold's potential in targeting the central nervous system.[4]
-
Workflow for the Discovery of Novel Natural Benzothiazoles
The isolation and structural elucidation of novel benzothiazole natural products from a raw biological source is a meticulous process that relies on a sequence of validated analytical and chemical techniques. The causality behind each step is critical for success.
Experimental Protocol: A Generalized Workflow
-
Sample Collection and Preparation:
-
Action: Collect the biological material (e.g., marine sponge, bacterial culture) and immediately stabilize it, typically by freezing (-80°C) or lyophilization.
-
Causality: This step is crucial to halt enzymatic degradation of the target metabolites, preserving the chemical integrity of the sample.
-
-
Extraction:
-
Action: Perform a sequential extraction of the ground, lyophilized material with solvents of increasing polarity, for example, starting with hexane, followed by ethyl acetate, and finally methanol.
-
Causality: This differential extraction separates compounds based on polarity. Nonpolar lipids and sterols are removed by hexane, while the ethyl acetate and methanol fractions will contain the semi-polar and polar alkaloids, including most benzothiazoles. This initial fractionation simplifies the subsequent purification steps.
-
-
Chromatographic Fractionation:
-
Action: Subject the bioactive extract (e.g., the ethyl acetate fraction) to column chromatography. A common choice is a silica gel stationary phase with a gradient mobile phase, such as a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Causality: This is the primary purification step. The gradient elution separates the complex mixture into simpler fractions based on the differential adsorption of compounds to the silica. Fractions are collected and tested for the desired biological activity to guide the isolation.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Action: Further purify the active fractions using reversed-phase HPLC (e.g., a C18 column) with a mobile phase such as a water-acetonitrile or water-methanol gradient.
-
Causality: HPLC provides much higher resolution than column chromatography, allowing for the isolation of pure compounds. The use of a reversed-phase column separates molecules based on hydrophobicity, a different chemical principle than the polarity-based separation on silica, ensuring orthogonality in the purification strategy.
-
-
Structure Elucidation:
-
Action: Analyze the pure isolated compound using a suite of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) reveals the types and numbers of protons and carbons. 2D NMR (COSY, HSQC, HMBC) experiments are used to piece together the molecular structure by establishing connectivity between atoms.
-
-
Causality: This combination of techniques is a self-validating system. The molecular formula from MS must be consistent with the atom counts from NMR, and the connectivity established by 2D NMR must account for all observed chemical shifts and couplings, leading to an unambiguous structural assignment.
-
Caption: A generalized workflow for isolating natural benzothiazoles.
Conclusion and Future Perspectives
The benzothiazole scaffold is a remarkable example of nature's chemical ingenuity. From the ethereal glow of a firefly to the potent chemical arsenal of a marine sponge, these compounds underscore the vast, untapped potential of natural products in drug discovery. The study of their biosynthesis not only provides fundamental biological insights but also opens avenues for synthetic biology and metabolic engineering approaches to produce these valuable molecules sustainably. As analytical technologies become more sensitive and screening methods more sophisticated, the exploration of Earth's biodiversity promises the discovery of many more novel, naturally occurring benzothiazole structures with unique and potent therapeutic applications.
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Singh, S., & Singh, S. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 22–32. [Link]
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Methodological & Application
The Versatile Scaffold: A Guide to Benzothiazole Derivatives in Medicinal Chemistry
The benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have rendered it a versatile building block for the design and synthesis of a vast array of therapeutic agents.[4][5] This guide provides an in-depth exploration of the multifaceted applications of benzothiazole derivatives, offering insights into their mechanisms of action, protocols for their synthesis and evaluation, and their burgeoning role in diagnostics.
Section 1: The Anticancer Potential of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as a significant class of compounds in the relentless pursuit of novel anticancer therapies.[2][6] Their efficacy spans a wide range of cancer cell lines, and their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth and proliferation.[2][6]
Mechanisms of Anticancer Activity
The anticancer prowess of benzothiazole derivatives stems from their ability to interact with various molecular targets within cancer cells. A prominent mechanism involves the inhibition of crucial enzymes like carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII.[2] By inhibiting these enzymes, benzothiazole derivatives disrupt pH regulation and the metabolism of tumors, leading to the suppression of primary tumor growth and metastasis.[2]
Some derivatives also exhibit potent antiproliferative activity by interfering with cell cycle progression and inducing apoptosis.[7] For instance, certain benzothiazole-substituted 4-thiazolidinones have demonstrated significant cytotoxicity against human leukemia HL-60 cell lines, triggering apoptosis through caspase activation and DNA damage.[7] Furthermore, some compounds have been shown to simultaneously inhibit the AKT and ERK signaling pathways , which are critical for the survival of tumor cells.[8]
Protocol for Evaluating Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the cytotoxic effects of potential anticancer agents.[9][10] This assay quantifies the metabolic activity of cells, which is directly proportional to the number of viable cells.[10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9][10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, reflects the number of viable cells.[9][10]
Experimental Protocol: [10][11][12]
-
Cell Plating: Seed cancer cells (e.g., A549, H1299, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well.[12]
-
Incubation: Incubate the plate for 6 to 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). The exposure time typically ranges from 24 to 96 hours.[11]
-
MTT Addition: Add 10 µL of MTT reagent to each well.[12]
-
Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Section 2: Antimicrobial Applications of Benzothiazole Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[1][13][14]
Mechanisms of Antimicrobial Action
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with various essential cellular processes in microorganisms. Some derivatives have been shown to inhibit enzymes crucial for bacterial survival, such as dihydroorotase and dihydropteroate synthase.[15] For instance, benzothiazole derivatives of isatin have shown excellent antibacterial activity against E. coli and P. aeruginosa, with minimum inhibitory concentrations (MICs) lower than the reference drug ciprofloxacin.[13] Additionally, some compounds can induce DNA and protein leakage in fungal spores, leading to cell death.[15]
Protocol for Determining Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for assessing the in vitro activity of an antimicrobial agent against a specific microorganism.[16] It determines the lowest concentration of the agent that inhibits the visible growth of the microorganism.[16][17]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the benzothiazole derivative in a liquid growth medium. After incubation, the lowest concentration of the compound that prevents visible growth is recorded as the MIC.[16]
Experimental Protocol (Broth Microdilution Method): [16][17][18]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[16]
-
Serial Dilution: Prepare a series of twofold dilutions of the benzothiazole derivative in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[16]
-
MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Bacterial Strain | Benzothiazole Derivative | MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| E. coli (ATCC 25922) | Compound 41c | 3.1[13] | Ciprofloxacin | 12.5[13] |
| P. aeruginosa (ATCC 27853) | Compound 41c | 6.2[13] | Ciprofloxacin | 12.5[13] |
| S. aureus (ATCC 29213) | Compound 16c | 0.025 mM | Ampicillin | - |
| B. cereus | Compound 41c | 12.5[13] | Ciprofloxacin | 12.5[13] |
Logical Flow for MIC Determination
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Application Notes & Protocols: Leveraging Methyl benzo[d]thiazole-5-carboxylate as a Scaffold for Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The traditional antibiotic discovery pipeline has slowed, and there is a critical need for innovative scaffolds that can bypass existing resistance mechanisms.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole nucleus has emerged as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[2][3]
Benzothiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3] Their antimicrobial efficacy often stems from their ability to interact with various microbial targets, such as DNA gyrase, dihydroorotase, and dihydropteroate synthase (DHPS), which are essential for bacterial survival.[1][4] The structural versatility of the benzothiazole ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[2]
This guide focuses on the strategic use of Methyl 2-aminobenzo[d]thiazole-5-carboxylate as a key starting material for the development of a new generation of antimicrobial agents. We will provide detailed protocols for its derivatization and subsequent antimicrobial screening, along with insights into interpreting structure-activity relationships (SAR) to guide lead optimization.
The Core Scaffold: Methyl 2-aminobenzo[d]thiazole-5-carboxylate
Methyl 2-aminobenzo[d]thiazole-5-carboxylate is a strategic starting point for a medicinal chemistry program. Its key features include:
-
The Benzothiazole Core: Provides the fundamental structural framework known for antimicrobial activity.
-
A 2-amino Group: A versatile functional handle that can be readily modified to introduce a variety of substituents, allowing for the exploration of chemical space around this key position.
-
A 5-ester Group: This electron-withdrawing group can influence the electronic properties of the entire ring system. It also serves as a precursor to a carboxylic acid, which can then be converted into a diverse library of amides, esters, and other functional groups. Research has shown that substitutions at the 5-position can significantly enhance antibacterial activity.[1]
Physicochemical Properties:
| Property | Value |
| CAS Number | 209459-07-4 |
| Molecular Formula | C₉H₈N₂O₂S |
| Molecular Weight | 208.24 g/mol |
| SMILES | COC(=O)C1=CC2=C(C=C1)SC(=N2)N |
Synthetic Strategies and Protocols
The following protocols outline a proposed synthetic pathway for creating a library of derivatives from Methyl 2-aminobenzo[d]thiazole-5-carboxylate for antimicrobial screening.
Protocol 3.1: Synthesis of the Core Scaffold (Hypothetical Route)
While numerous methods exist for benzothiazole synthesis, a common approach involves the reaction of a substituted 2-aminothiophenol with a suitable cyclizing agent.[5] For Methyl 2-aminobenzo[d]thiazole-5-carboxylate, a plausible route would involve the cyclization of a 2-amino-4-methoxycarbonylthiophenol with cyanogen bromide.
Protocol 3.2: Derivatization via Amide Coupling at the 5-Position
This protocol details the hydrolysis of the methyl ester to a carboxylic acid, followed by amide bond formation. This strategy is based on findings that 5-substituted amide moieties can confer potent antibacterial activity.[1]
Step 1: Saponification of the Methyl Ester
-
Dissolution: Dissolve Methyl 2-aminobenzo[d]thiazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification: Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminobenzo[d]thiazole-5-carboxylic acid.
Step 2: Amide Coupling
-
Activation of Carboxylic Acid: Dissolve the 2-aminobenzo[d]thiazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 20 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted amide derivative.
Caption: Workflow for the synthesis of 5-amide derivatives.
Antimicrobial Screening Protocols
Once a library of derivatives has been synthesized, their antimicrobial activity must be assessed. The following are standard, robust protocols for this purpose.
Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Synthesized compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. Concentrations should typically range from 256 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (serial dilutions of a standard antibiotic), a growth control (no compound), and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Protocol 4.2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile well borer or pipette tip
-
Test compounds at a known concentration in a suitable solvent (e.g., DMSO)
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
Well Creation: Use a sterile borer to create wells (typically 6 mm in diameter) in the agar.
-
Compound Addition: Add a fixed volume (e.g., 50 µL) of the test compound solution into each well.
-
Controls: Use a solvent control (e.g., DMSO) and a positive control antibiotic in separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Caption: Experimental workflow for antimicrobial screening.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the Methyl 2-aminobenzo[d]thiazole-5-carboxylate scaffold will allow for the development of a structure-activity relationship, guiding the design of more potent analogues.
Hypothetical Screening Data:
| Compound ID | R Group at 5-Position (Amide) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Scaffold | -COOCH₃ | >256 | >256 |
| Deriv-01 | -CONH-propyl | 64 | 128 |
| Deriv-02 | -CONH-cyclopropyl | 32 | 64 |
| Deriv-03 | -CONH-phenyl | 16 | 32 |
| Deriv-04 | -CONH-(4-chlorophenyl) | 8 | 16 |
| Deriv-05 | -CONH-(4-methoxyphenyl) | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Interpreting the Results:
-
Effect of Lipophilicity: The transition from a simple alkyl amide (Deriv-01) to a more lipophilic aromatic amide (Deriv-03) appears to enhance activity. This may facilitate better penetration of the bacterial cell membrane.
-
Electronic Effects: The introduction of an electron-withdrawing group (chlorine) on the phenyl ring (Deriv-04) further improves potency. This suggests that electronic properties play a crucial role in target binding. Conversely, an electron-donating group (methoxy) in Deriv-05 is less favorable.
-
Steric Factors: The improved activity of the cyclopropyl group (Deriv-02) over the linear propyl group (Deriv-01) may indicate that a more rigid conformation is beneficial for binding to the active site of the target enzyme.
Proposed Mechanism of Action
Benzothiazole derivatives have been reported to inhibit several essential bacterial enzymes.[1] A plausible mechanism of action for novel agents derived from Methyl 2-aminobenzo[d]thiazole-5-carboxylate could be the inhibition of bacterial DNA gyrase or dihydroorotase.
-
DNA Gyrase Inhibition: This enzyme is crucial for DNA replication and repair. Benzothiazoles can bind to the ATP-binding site of the GyrB subunit, preventing DNA supercoiling and leading to bacterial cell death.
-
Dihydroorotase Inhibition: This enzyme is involved in the de novo pyrimidine biosynthesis pathway. Its inhibition would starve the bacteria of essential building blocks for DNA and RNA synthesis.[4]
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Development of Kinase Inhibitors
Introduction: The Central Role of Kinases in Cellular Signaling and Disease
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[3] This post-translational modification acts as a molecular switch, altering the activity, localization, and interaction partners of the substrate protein. Given their central role in signal transduction, it is not surprising that dysregulation of kinase activity, often due to mutations or abnormal expression, is a hallmark of many diseases, most notably cancer.[2][4] The human genome encodes over 500 kinases, and their intricate signaling networks represent a rich source of therapeutic targets.[2][5]
The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[6][7] Since the approval of the first kinase inhibitor, imatinib, in 2001, over 70 kinase inhibitors have been approved by the FDA, with many more in clinical development.[6][7][8] These drugs typically target the ATP-binding site of the kinase, preventing phosphorylation and thereby blocking downstream signaling.[3][9] This guide provides a comprehensive overview of the key stages and methodologies involved in the discovery and preclinical development of novel kinase inhibitors, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
I. The Kinase Inhibitor Discovery and Development Workflow
The journey from a promising initial compound to a potential clinical candidate is a multi-step process that requires a combination of biochemical, cellular, and in vivo assays.[8] This workflow is designed to identify potent and selective inhibitors, optimize their drug-like properties, and evaluate their efficacy and safety in preclinical models.
Caption: A generalized workflow for kinase inhibitor drug discovery and development.
II. High-Throughput Screening (HTS) for Hit Identification
The initial step in finding a novel kinase inhibitor is typically a high-throughput screen (HTS) of a large compound library.[10] The goal of HTS is to identify "hits"—compounds that exhibit inhibitory activity against the target kinase. Both biochemical and cell-based assays are employed for HTS, each with its own advantages and limitations.
A. Biochemical Assays: Direct Measurement of Kinase Activity
Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[8][9] These assays are highly amenable to automation and are the workhorse of primary HTS campaigns. A variety of detection methods are available, with the choice often depending on factors like sensitivity, cost, and throughput.[8][9]
Common Biochemical Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate. | Gold standard for sensitivity and direct measurement. | Requires handling of radioactive materials, waste disposal issues. |
| Fluorescence/Luminescence-Based Assays | Detects changes in fluorescence or luminescence upon substrate phosphorylation or ATP depletion.[8][11] | Non-radioactive, high-throughput, and sensitive. | Prone to interference from colored or fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).[12] | Homogeneous (no-wash) format, high sensitivity, and reduced background interference.[12] | Can be expensive, requires specific reagents and instrumentation. |
| ADP-Glo™ Kinase Assay | A luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[13] | Universal for all kinases, highly sensitive, and resistant to compound interference.[13] | Requires a two-step addition process. |
Protocol: A Generic Luminescence-Based Biochemical Kinase Assay
This protocol provides a general framework for a luminescence-based kinase assay, such as the ADP-Glo™ assay. Specific concentrations and incubation times will need to be optimized for each kinase-substrate pair.
-
Reagent Preparation:
-
Prepare a stock solution of the kinase of interest in an appropriate kinase buffer.
-
Prepare a stock solution of the specific substrate peptide or protein.
-
Prepare a stock solution of ATP. The final concentration should ideally be at or near the Km for the kinase to accurately determine inhibitor potency.[14]
-
Prepare a serial dilution of the test compounds in DMSO.
-
Prepare positive (known inhibitor) and negative (DMSO vehicle) controls.[8]
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compounds or controls.
-
Add the kinase enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percent inhibition versus the compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[8]
-
B. Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays measure the effect of a compound on kinase activity within a living cell. These assays provide a more physiologically relevant context, as they account for factors such as cell permeability, metabolism, and engagement with the target in its native environment.
Common Cell-Based Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Phospho-Specific Antibody-Based Assays | Utilizes antibodies that specifically recognize the phosphorylated form of a kinase's substrate.[15] | Directly measures the downstream consequence of kinase inhibition. | Can be lower throughput, antibody availability and specificity can be limiting. |
| Cell Proliferation/Viability Assays | Measures the effect of the inhibitor on the proliferation or viability of cancer cell lines that are dependent on the target kinase for survival.[15] | Provides a functional readout of the inhibitor's anti-cancer activity. | Can be an indirect measure of kinase inhibition, off-target effects can influence results. |
| Reporter Gene Assays | A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the kinase signaling pathway. | High-throughput and sensitive. | Can be an indirect measure of kinase activity, may not capture all aspects of the signaling pathway. |
Protocol: A General Cellular Phosphorylation Assay (Western Blotting)
This protocol describes a common method to assess the inhibition of a specific phosphorylation event in cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 1-2 hours). Include positive and negative controls.
-
If the pathway is stimulated by a growth factor, add the growth factor for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal versus the compound concentration to determine the IC50.
-
III. Lead Optimization: Enhancing Potency, Selectivity, and Drug-Like Properties
Once promising hits are identified and confirmed, the lead optimization phase begins.[16] The goal of this phase is to iteratively modify the chemical structure of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[16][17] This process is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical modifications impact biological activity.
Key Strategies in Lead Optimization:
-
Structure-Based Drug Design: Utilizing the 3D structure of the kinase-inhibitor complex (from X-ray crystallography or cryo-EM) to guide the design of more potent and selective compounds.[1][18]
-
Fragment-Based Drug Design (FBDD): Screening small chemical fragments for weak binding to the target kinase and then growing or linking these fragments to create more potent leads.[18]
-
Computational Chemistry: Employing molecular docking and other computational methods to predict the binding affinity and mode of new compound designs.[1][19]
Caption: The iterative cycle of lead optimization in kinase inhibitor development.
IV. Mechanism of Action (MOA) and Selectivity Profiling
A thorough understanding of how an inhibitor interacts with its target and its off-target effects is crucial for its development as a safe and effective drug.
A. Mechanism of Action Studies
MOA studies aim to elucidate how an inhibitor exerts its effect at a molecular level. Key questions to address include:
-
Binding Mode: Does the inhibitor bind to the ATP-binding site (ATP-competitive) or to an allosteric site?[5][8] Is the binding reversible or irreversible?
-
Kinetics of Binding: How quickly does the inhibitor associate with and dissociate from the kinase? Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide this information.[8]
Protocol: Determining ATP Competitiveness
-
Perform a standard biochemical kinase assay as described in Section II.A.
-
Vary the concentration of ATP in the reaction while keeping the inhibitor concentration constant.
-
Plot the kinase activity versus the ATP concentration for different inhibitor concentrations.
-
Analyze the data using Michaelis-Menten kinetics. An ATP-competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.
B. Kinase Selectivity Profiling
Most kinases share a conserved ATP-binding site, making it challenging to develop highly selective inhibitors.[8][18] Off-target inhibition can lead to unexpected side effects. Therefore, it is essential to profile lead compounds against a broad panel of kinases to determine their selectivity.[14][20]
Methods for Selectivity Profiling:
-
Large Kinase Panels: Screening the inhibitor against a large panel of purified kinases (often hundreds) at a single concentration to identify potential off-targets.[20]
-
IC50 Profiling: Determining the IC50 values for a smaller, more focused panel of kinases to quantify the degree of selectivity.
-
KinomeScan™: A competition binding assay that measures the ability of an inhibitor to displace a ligand from a large number of kinases.
Interpreting Selectivity Data:
A selectivity profile provides valuable information for lead optimization. A highly selective inhibitor is often desirable to minimize off-target toxicity. However, in some cases, polypharmacology (inhibiting multiple targets) can be beneficial for treating complex diseases like cancer.[4]
V. Preclinical Evaluation: In Vivo Efficacy and Safety
Before a kinase inhibitor can be tested in humans, it must undergo rigorous preclinical evaluation in animal models to assess its efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety.[8][21]
A. In Vivo Efficacy Models
The choice of animal model depends on the disease indication. For cancer, common models include:
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice.[21]
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are implanted into mice, which may better reflect the heterogeneity of human cancers.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors that mimic human disease.
Protocol: A General Xenograft Efficacy Study
-
Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the kinase inhibitor and vehicle control according to a predetermined dose and schedule.
-
Monitor tumor growth over time using calipers or in vivo imaging (e.g., bioluminescence).
-
Monitor the health and body weight of the mice.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics).
B. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
PK studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) in the body.[8]
-
PD studies measure the effect of the drug on its target in the animal.[8][22] This can be done by measuring the phosphorylation of the target's substrate in tumor tissue.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. the-scientist.com [the-scientist.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Recent Advances in Structural Modification Strategies for Lead Optimization of Tyrosine Kinase Inhibitors to Explore Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 21. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Applikations- und Protokoll-Leitfaden: Derivatisierung der Carboxylatgruppe für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Strategische Bedeutung der Carboxylat-Derivatisierung in der medizinischen Chemie
Die Carboxylgruppe (–COOH) ist eine der am häufigsten vorkommenden funktionellen Gruppen in pharmazeutischen Wirkstoffen.[1][2] Ihre Fähigkeit, als Wasserstoffbrücken-Akzeptor und -Donor zu fungieren, sowie ihre negative Ladung bei physiologischem pH-Wert, machen sie zu einem entscheidenden Anker für die Interaktion mit biologischen Zielstrukturen wie Enzymen und Rezeptoren. Jedoch kann genau diese Polarität und Ionisierung die pharmakokinetischen Eigenschaften eines Moleküls, insbesondere die orale Bioverfügbarkeit, negativ beeinflussen.[3]
Die gezielte Derivatisierung der Carboxylatgruppe ist daher eine fundamentale Strategie in der medizinischen Chemie, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Durch die systematische Modifikation dieser Gruppe können Wissenschaftler folgende Aspekte optimieren:
-
Bindungsaffinität und Selektivität: Feinabstimmung der sterischen und elektronischen Eigenschaften zur Verbesserung der Interaktion mit dem Target.
-
Physikochemische Eigenschaften: Modulation von Lipophilie (logP), Löslichkeit und pKa-Wert zur Verbesserung der ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion).
-
Metabolische Stabilität: Maskierung der Carboxylatgruppe, um die Anfälligkeit für metabolische Enzyme zu verringern.
-
Prodrug-Strategien: Umwandlung in Ester oder Amide, die in vivo zur aktiven Carbonsäure zurück hydrolysiert werden, um die Bioverfügbarkeit zu erhöhen.[3]
Dieser Leitfaden bietet einen detaillierten Überblick über die wichtigsten Derivatisierungsstrategien, erläutert die zugrunde liegenden chemischen Prinzipien und stellt validierte, schrittweise Protokolle für die Laborpraxis zur Verfügung.
Schlüsselstrategien zur Derivatisierung
Die Modifikation einer Carboxylgruppe kann über verschiedene chemische Reaktionen erfolgen, die jeweils einzigartige Auswirkungen auf die Moleküleigenschaften haben.[4][5] Die Wahl der Methode hängt vom spezifischen Ziel der SAR-Studie ab.
Veresterung: Modulation von Lipophilie und Prodrug-Ansätze
Die Umwandlung einer Carbonsäure in einen Ester ist eine der häufigsten Derivatisierungsstrategien.[6][7] Ester sind in der Regel neutraler, lipophiler und können als Prodrugs fungieren, die durch endogene Esterasen gespalten werden.
Chemische Begründung: Durch den Ersatz des sauren Protons durch eine Alkyl- oder Arylgruppe wird die Fähigkeit zur Deprotonierung eliminiert und die Polarität des Moleküls reduziert. Die Größe und Beschaffenheit der Estergruppe kann die sterische Passform am Target und die Hydrolyserate beeinflussen.
Gängige Methoden:
-
Fischer-Veresterung: Eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol.[8][9][10] Sie ist eine Gleichgewichtsreaktion, deren Ausbeute durch Entfernung von Wasser oder Verwendung eines Alkoholüberschusses maximiert werden kann.[11]
-
Alkylierung mit Halogeniden: Reaktion des Carboxylatsalzes mit einem Alkylhalogenid. Diese Methode ist besonders nützlich für die Einführung komplexerer oder sterisch anspruchsvoller Gruppen.
-
Steglich-Veresterung: Einsatz von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und einem Katalysator wie 4-Dimethylaminopyridin (DMAP), besonders geeignet für sterisch gehinderte Alkohole.[8]
Amidierung: Einführung von Wasserstoffbrücken-Donoren und -Akzeptoren
Die Bildung von Amiden aus Carbonsäuren und Aminen führt zu neutralen Verbindungen, die jedoch im Gegensatz zu Estern in der Lage sind, als Wasserstoffbrücken-Donoren (über das N-H-Proton) zu fungieren.[2] Amide sind metabolisch oft stabiler als Ester.
Chemische Begründung: Die Amidbindung ist aufgrund der Resonanzstabilisierung planar und starr, was die konformationelle Flexibilität des Moleküls einschränken kann. Dies kann zu einer erhöhten Selektivität für das Zielprotein führen. Die Variation des Amin-Bausteins ermöglicht eine breite Diversität in Bezug auf Größe, Polarität und Basizität.
Gängige Methoden:
-
Kupplungsreagenzien: Die direkte Reaktion von Carbonsäuren und Aminen ist kinetisch langsam.[12] Daher werden Aktivatoren (Kupplungsreagenzien) wie Carbodiimide (z.B. EDC) oder Uroniumsalze (z.B. HATU, HBTU) eingesetzt.[12] Oft wird ein Additiv wie Hydroxybenzotriazol (HOBt) hinzugefügt, um die Racemisierung zu unterdrücken und die Effizienz zu steigern.[13][14][15]
Bioisosterer Ersatz: Nachahmung der Carboxylat-Funktion
In manchen Fällen ist die vollständige Entfernung oder der Ersatz der Carboxylgruppe durch eine andere funktionelle Gruppe, die ihre sterischen und elektronischen Eigenschaften nachahmt (ein Bioisoster), die beste Strategie.[16]
Chemische Begründung: Bioisostere können die Bindungsinteraktionen einer Carboxylatgruppe aufrechterhalten, aber gleichzeitig die pharmakokinetischen Nachteile, wie z.B. eine schlechte Membranpermeabilität, überwinden.[17]
Beispiele für Carboxylat-Bioisostere:
-
Tetrazole: Haben einen ähnlichen pKa-Wert und eine ähnliche planare, delokalisierte negative Ladung wie Carboxylate.
-
Hydroxamsäuren: Können ebenfalls als Metall-Chelatoren und Wasserstoffbrücken-Donoren/Akzeptoren fungieren.
-
Sulfonamide: Bieten eine andere Geometrie und elektronische Verteilung, können aber wichtige Wasserstoffbrückenbindungen eingehen.
Experimentelle Protokolle und Arbeitsabläufe
Allgemeiner Arbeitsablauf für eine SAR-Studie
Der folgende Arbeitsablauf illustriert einen typischen Zyklus bei der Untersuchung der Carboxylat-Derivatisierung.
Sources
- 1. Carbonsäuren – Wikipedia [de.wikipedia.org]
- 2. via medici: leichter lernen – mehr verstehen [viamedici.thieme.de]
- 3. Bioverfügbarkeit - DocCheck Flexikon [flexikon.doccheck.com]
- 4. Carbonsäurederivate – Wikipedia [de.wikipedia.org]
- 5. Carbonsäurederivat - DocCheck Flexikon [flexikon.doccheck.com]
- 6. Veresterung – Wikipedia [de.wikipedia.org]
- 7. knowunity.de [knowunity.de]
- 8. Veresterung: Definition, Mechanismus & Beispiel | StudySmarter [studysmarter.de]
- 9. Fischer-Veresterung [organische-chemie.ch]
- 10. youtube.com [youtube.com]
- 11. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioisosterie – Wikipedia [de.wikipedia.org]
- 17. Bioisosterie - DocCheck Flexikon [flexikon.doccheck.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl Benzo[d]thiazole-5-carboxylate
Welcome to the technical support center for the purification of Methyl benzo[d]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Methyl benzo[d]thiazole-5-carboxylate?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to Methyl benzo[d]thiazole-5-carboxylate involves the cyclization of a 4-amino-3-mercaptobenzoate derivative. Consequently, you should anticipate the following impurities:
-
Unreacted Starting Materials: Primarily methyl 4-amino-3-mercaptobenzoate.
-
Benzo[d]thiazole-5-carboxylic acid: This can arise from the hydrolysis of the methyl ester group during the reaction or workup.
-
Oxidation Byproducts: The thiol group in the starting material is susceptible to oxidation, which can lead to disulfide-linked impurities.
Q2: Which purification technique is generally most effective for Methyl benzo[d]thiazole-5-carboxylate?
A2: For most applications, a two-stage purification process is recommended for achieving high purity (>98%):
-
Recrystallization: This is an excellent initial step for removing the bulk of impurities, especially if your crude product is a solid.
-
Column Chromatography: This is ideal for removing trace impurities and isomers that may co-crystallize with your product.
Q3: How do I choose the best solvent for recrystallizing Methyl benzo[d]thiazole-5-carboxylate?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic esters like Methyl benzo[d]thiazole-5-carboxylate, alcohols are often a good starting point. Ethanol has been shown to be effective for similar benzothiazole carboxylates. A solvent screen using small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexane mixtures) is highly recommended to determine the optimal conditions.
Q4: My compound is an oil and won't crystallize. What should I do?
A4: Oiling out during recrystallization is a common problem, often caused by the presence of impurities that depress the melting point of your compound. If your compound oils out, try the following:
-
Add more solvent: The oil may be a supersaturated solution.
-
Lower the temperature at which you dissolve the compound: Use just enough heat to dissolve the solid.
-
Switch to a solvent system with a lower boiling point.
-
If all else fails, proceed directly to column chromatography. The oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel before loading onto the column.
Q5: What are the recommended conditions for column chromatography of Methyl benzo[d]thiazole-5-carboxylate?
A5: Silica gel is the standard stationary phase for the purification of Methyl benzo[d]thiazole-5-carboxylate. A good starting eluent system is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the specific impurities present, but a gradient elution from a low polarity (e.g., 10% ethyl acetate in hexane) to a higher polarity (e.g., 30-40% ethyl acetate in hexane) is generally effective. It is crucial to first determine the ideal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not saturated enough. | Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. |
| The chosen solvent is not appropriate. | Re-evaluate your choice of solvent. A good solvent will show a significant difference in solubility between hot and cold conditions. | |
| Oiling out of the product. | The presence of significant impurities. | Consider a pre-purification step like a simple filtration through a plug of silica gel before attempting recrystallization. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. | |
| Low recovery of the purified product. | Too much solvent was used. | Concentrate the filtrate and cool to obtain a second crop of crystals. |
| The product has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Experiment with different solvent ratios or add a third solvent to modulate the polarity. For example, a small amount of methanol can significantly increase the polarity of an ethyl acetate/hexane mixture. |
| Streaking of the product spot on TLC and column. | The compound might be degrading on the silica gel. | Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine. Alternatively, use neutral alumina as the stationary phase.[1] |
| The compound is acidic or basic. | For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, triethylamine can be added.[1] | |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of your eluent system. |
| Co-elution of the product with an impurity. | The chosen eluent system is not providing enough selectivity. | Try a different solvent system. For example, substitute ethyl acetate with acetone or dichloromethane. |
Experimental Protocols
Protocol 1: Recrystallization of Methyl benzo[d]thiazole-5-carboxylate
Objective: To remove the bulk of impurities from the crude product.
Methodology:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude Methyl benzo[d]thiazole-5-carboxylate in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating the flask on a hotplate with stirring. Continue adding the solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this time. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography Purification
Objective: To achieve high purity by removing trace impurities.
Methodology:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various ethyl acetate/hexane solvent systems to find the one that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent that will be miscible with the eluent. Carefully add the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified Methyl benzo[d]thiazole-5-carboxylate.
Visualization of Purification Workflow
Caption: General workflow for the purification of Methyl benzo[d]thiazole-5-carboxylate.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common purification issues.
References
-
Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256. Available at: [Link]
-
Journal of Young Pharmacists. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(2), 135-140. Available at: [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
LabXchange. (2024). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]
Sources
Methyl benzo[d]thiazole-5-carboxylate solubility in common organic solvents
Welcome to the technical support center for methyl benzo[d]thiazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the dissolution of this compound. Given that specific solubility data for methyl benzo[d]thiazole-5-carboxylate is not extensively published, this guide focuses on the fundamental principles and experimental workflows to determine its solubility in common organic solvents and overcome challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving methyl benzo[d]thiazole-5-carboxylate. Where should I start?
A1: The principle of "like dissolves like" is the cornerstone of solubility.[1] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The polarity of an organic molecule is a balance of its polar and non-polar regions. Methyl benzo[d]thiazole-5-carboxylate has a fused heterocyclic ring system (the benzothiazole part) and a methyl ester group. The benzothiazole ring itself has some polarity due to the presence of nitrogen and sulfur atoms, while the methyl ester group is also polar. The benzene ring portion is non-polar. The overall polarity will be a composite of these features.
To begin, you should categorize your common lab solvents by polarity and test the solubility of your compound in a few representative examples.
Table 1: Common Organic Solvents Categorized by Polarity
| Polarity Category | Solvent Examples | Dielectric Constant (ε) |
| Non-Polar | Hexane, Toluene, Diethyl Ether | ~2-4 |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | ~9-47 |
| Polar Protic | Methanol, Ethanol, Isopropanol | ~25-33 |
Start by attempting to dissolve a small, measured amount of your compound (e.g., 1-5 mg) in a small volume (e.g., 0.5-1.0 mL) of a solvent from each category at room temperature. This will give you a preliminary indication of its solubility profile.
Q2: What factors can influence the solubility of my compound?
A2: Several factors can significantly impact the solubility of methyl benzo[d]thiazole-5-carboxylate:
-
Temperature: For most solid solutes, solubility increases with temperature.[2] If your compound is poorly soluble at room temperature, gentle heating can often improve dissolution. However, be cautious, as excessive heat can cause degradation.
-
Solvent Purity: Impurities in your solvent can alter its polarity and other properties, potentially affecting the solubility of your compound. Always use high-purity, dry solvents for reliable and reproducible results.
-
Compound Purity and Physical Form: The purity of your methyl benzo[d]thiazole-5-carboxylate is crucial. Impurities can either enhance or decrease solubility. Furthermore, the compound may exist in different crystalline forms (polymorphs), which can have different solubilities.
-
pH (for aqueous solutions): While the focus here is on organic solvents, if you are working with a mixed aqueous-organic system, the pH can play a role if the compound has acidic or basic functional groups that can be protonated or deprotonated.
Troubleshooting Guide
Issue 1: My compound is not dissolving in any of the initial solvents I've tried.
Troubleshooting Steps:
-
Increase Temperature: Gently warm the mixture in a water bath. Many organic compounds that are sparingly soluble at room temperature will dissolve upon heating.
-
Use a Stronger Solvent: If you have been using mid-polarity solvents, try a more polar aprotic solvent like DMF or DMSO. These are powerful solvents for a wide range of organic molecules.
-
Consider Solvent Mixtures: Sometimes, a mixture of two miscible solvents can provide the ideal polarity to dissolve a compound. For example, a mixture of toluene and ethanol can be systematically varied to find the optimal ratio for dissolution.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and increase the rate of dissolution.
Issue 2: My compound dissolves upon heating but crashes out of solution when cooled.
This is a common observation and is the principle behind recrystallization. If your goal is to keep the compound in solution at room temperature, you have a few options:
-
Find a Better Solvent: The ideal solvent will dissolve your compound at the desired concentration at room temperature. Continue screening solvents.
-
Use a Co-solvent: Adding a small amount of a "stronger" solvent (one in which the compound is highly soluble) to your primary solvent can sometimes keep the compound in solution at lower temperatures.
-
Work at Elevated Temperatures: If your experiment allows, you may need to maintain a higher temperature to keep the compound dissolved.
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol provides a quick assessment of solubility in a range of solvents.
Materials:
-
Methyl benzo[d]thiazole-5-carboxylate
-
Selection of solvents (e.g., hexane, toluene, diethyl ether, DCM, ethyl acetate, acetone, acetonitrile, methanol, ethanol, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath
Procedure:
-
Add approximately 5 mg of methyl benzo[d]thiazole-5-carboxylate to a series of labeled test tubes.
-
To each tube, add 1 mL of a different solvent.
-
Vortex each tube vigorously for 30 seconds.
-
Observe and record whether the solid has dissolved completely, partially, or not at all.
-
For tubes where the solid is not fully dissolved, gently warm in a water bath (e.g., to 40-50 °C) and observe any changes in solubility.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of your compound in a specific solvent.
Materials:
-
Methyl benzo[d]thiazole-5-carboxylate
-
Chosen solvent
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of methyl benzo[d]thiazole-5-carboxylate to a vial (enough so that some solid remains undissolved).
-
Add a known volume of the solvent (e.g., 5 mL).
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vial to stand so that the excess solid can settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).
-
Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).
Visualizing the Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with methyl benzo[d]thiazole-5-carboxylate.
Caption: A decision-making workflow for dissolving methyl benzo[d]thiazole-5-carboxylate.
References
-
University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-201. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Substituted Benzothiazoles
Welcome to the technical support center for the synthesis of substituted benzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important class of heterocyclic compounds. Here, we move beyond simple protocols to address the common challenges and nuanced experimental realities you may face at the bench. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research and development.
Introduction to Benzothiazole Synthesis
The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities. The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, ketone, carboxylic acid, or acyl chloride.[1] While seemingly straightforward, this reaction is fraught with potential challenges that can impact yield, purity, and scalability. This guide provides a structured approach to troubleshooting these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde?
The reaction proceeds through a two-stage mechanism:
-
Condensation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (benzothiazoline precursor).
-
Cyclization and Oxidation: The thiol group then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized benzothiazoline intermediate. Subsequent oxidation (often aerobic, but can be promoted by an added oxidant) removes two hydrogen atoms to form the aromatic benzothiazole ring.
Caption: General mechanism of 2-substituted benzothiazole synthesis.
Q2: How do substituents on the starting materials affect the reaction outcome?
Substituent effects are a critical consideration:
-
On the Aldehyde/Ketone: Electron-withdrawing groups (EWGs) on the aromatic ring of an aldehyde generally increase the carbonyl carbon's electrophilicity, often leading to faster reaction rates and higher yields.[2] Conversely, electron-donating groups (EDGs) can slow the reaction.[3] However, the specific catalyst and conditions can sometimes invert this trend.[3]
-
On the 2-Aminothiophenol: The electronic nature of substituents on the 2-aminothiophenol ring can also influence reactivity. Electron-rich substrates tend to be more reactive.[2] Steric hindrance near the reacting amino or thiol groups can significantly impede the reaction.[3] For instance, a substituent at the 3-position of the 2-aminothiophenol can lead to very low yields.[3]
Q3: My reaction yields are consistently low. What are the most common culprits?
Low yields are a frequent issue stemming from several factors:
-
Incomplete Oxidation: The reaction may stall at the benzothiazoline intermediate.[4]
-
Starting Material Quality: 2-Aminothiophenol is susceptible to air oxidation, forming a disulfide dimer, which is unreactive.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can lead to poor conversion or decomposition.
-
Side Reactions: Competing reaction pathways can consume starting materials.
Q4: Are there catalyst-free methods available?
Yes, several methods operate without a catalyst. For example, heating 2-aminothiophenol and an aldehyde in a high-boiling solvent like DMSO can facilitate the reaction, where air serves as the oxidant.[5] Additionally, methods using ultrasound irradiation under solvent-free conditions have proven effective.[6] However, these methods might not be suitable for all substrates and may require longer reaction times or higher temperatures compared to catalyzed approaches.[3]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a practical question-and-answer format.
Problem 1: Low or No Product Formation
Q: My TLC and LC-MS analyses show only unreacted 2-aminothiophenol and aldehyde. What should I investigate first?
A: This indicates a failure in the initial condensation step. Here’s a troubleshooting workflow:
Caption: Decision workflow for troubleshooting low conversion.
-
Causality & Actionable Solutions:
-
Starting Material Integrity: 2-aminothiophenol is prone to oxidation. Use freshly purchased or purified starting material. Confirm the purity of your aldehyde, as impurities can inhibit the reaction.
-
Reaction Conditions: Many syntheses require elevated temperatures to drive the dehydration step.[3] If reacting at room temperature, consider heating to reflux. Some modern methods utilize microwave or ultrasound irradiation to shorten reaction times and improve yields.[3][6]
-
Catalysis: The initial condensation is often the rate-limiting step. The addition of a catalyst can be crucial.
-
Substrate Reactivity: If your aldehyde has strong electron-donating groups or significant steric bulk, the reaction may be inherently slow. In these cases, more forcing conditions (higher temperatures, stronger catalysts) are often necessary.[3] Aliphatic aldehydes can also be less reactive than aromatic ones and may require longer reaction times.[3]
-
Problem 2: Accumulation of Benzothiazoline Intermediate
Q: I've formed a product, but my mass spectrometry data corresponds to the benzothiazoline (product + 2 amu), not the desired benzothiazole. How do I promote the final oxidation?
A: This is a classic challenge where the final aromatization step is incomplete. The stability of the benzothiazoline intermediate can vary depending on the substituents.
-
Causality & Actionable Solutions:
-
Insufficient Oxidant: In many procedures, atmospheric oxygen is the terminal oxidant. If the reaction is run under an inert atmosphere or the solvent has low oxygen solubility, this step can be slow or stall completely.
-
Solution: Ensure the reaction is open to the air (with a condenser to prevent solvent loss) or bubble air/oxygen through the reaction mixture.
-
-
Explicit Oxidants: When aerobic oxidation is insufficient, an explicit oxidant is required.
-
Iodine (I₂): A catalytic amount of iodine in a solvent like DMF is highly effective for promoting the condensation and subsequent oxidation.[5]
-
Hydrogen Peroxide (H₂O₂): An H₂O₂/HCl system not only catalyzes the condensation but also ensures rapid oxidation to the benzothiazole.[1]
-
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can facilitate the oxidation of the intermediate, preventing its isolation.[4]
-
-
Solvent Choice: Solvents like DMSO can act as both the solvent and an oxidant at elevated temperatures, facilitating the conversion.[5]
-
Problem 3: Complex Product Mixture and Purification Difficulties
Q: My crude reaction mixture is a mess on TLC/LC-MS, and the product is an oil that is difficult to purify by column chromatography. What are my options?
A: A complex mixture points to side reactions or decomposition. Oily products often result from residual impurities or the intrinsic nature of the compound.[3]
-
Causality & Actionable Solutions for Complex Mixtures:
-
Harsh Conditions: High temperatures or prolonged reaction times can cause decomposition of starting materials or the desired product.[3] Consider running the reaction at a lower temperature for a longer period or switching to a more efficient, lower-temperature catalytic system.
-
Side Reactions: The use of column chromatography is a frequently cited drawback, indicating that side products are common.[3]
-
Minimize Side Reactions: Ensure an appropriate stoichiometry. An excess of aldehyde is sometimes used but can lead to self-condensation byproducts. Using milder conditions can often improve selectivity.
-
-
-
Actionable Solutions for Purification:
-
Recrystallization: If the product is a solid but impure, recrystallization is the preferred method for purification. Experiment with a range of solvent systems (e.g., ethanol, ethyl acetate/hexanes).
-
Trituration: If the product is an oil due to minor impurities, washing (triturating) it with a non-polar solvent like hexanes or diethyl ether can sometimes remove the impurities and induce crystallization.
-
Acid-Base Extraction: Benzothiazoles are weakly basic. You can perform an aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., sat. NaHCO₃) to remove acidic impurities.
-
Chromatography Optimization: If column chromatography is unavoidable, try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel).
-
Comparative Data on Synthetic Methodologies
The choice of synthetic method can have a profound impact on the outcome. The following table summarizes various conditions and their typical performance for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.
| Catalyst/Condition | Solvent | Temp. (°C) | Time | Typical Yield (%) | Key Advantages/Disadvantages |
| None | DMSO | 120 | 12h | Good to Excellent | Catalyst-free, simple; High temp, long time.[5] |
| H₂O₂/HCl | Ethanol | RT | 45-60 min | 85-94 | Fast, high yield, mild temp; Stoichiometric reagents.[1][3] |
| ZnO NPs | Ethanol | RT | 2-8 min | >90 | Very fast, excellent yield; Requires catalyst synthesis/purchase.[3] |
| Ultrasound | None | RT | 20 min | 65-83 | Solvent-free, fast; Requires specialized equipment.[6] |
| Visible Light/CdS | Methanol | RT | 4-12h | Good to Excellent | Eco-friendly, metal-free catalyst; Long reaction time.[3] |
Validated Experimental Protocol: H₂O₂/HCl-Mediated Synthesis
This protocol is recognized for its high efficiency, short reaction time, and use of readily available reagents.[1][3]
Objective: To synthesize 2-phenylbenzothiazole.
Materials:
-
2-Aminothiophenol (1.0 mmol, 125 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ethanol (5 mL)
-
30% Hydrogen Peroxide (H₂O₂) (6.0 mmol, 0.68 mL)
-
Concentrated Hydrochloric Acid (HCl) (3.0 mmol, 0.25 mL)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol and benzaldehyde in ethanol at room temperature.
-
To this stirring solution, add the 30% H₂O₂ solution, followed by the dropwise addition of concentrated HCl.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 45-60 minutes.
-
Upon completion, pour the reaction mixture into 20 mL of cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
Dry the solid product. If necessary, the product can be further purified by recrystallization from ethanol to yield white crystals.
Self-Validation: The high yield and easy isolation of a solid product validate this protocol's effectiveness.[1] The formation of the product can be confirmed by melting point analysis and standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry.
- Benzothiazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
- Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Synthesis and Purification of Methyl Benzo[d]thiazole-5-carboxylate
Welcome to the technical support center for the synthesis and purification of Methyl benzo[d]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis and purification of this important heterocyclic compound.
Troubleshooting Guide and FAQs
This section addresses specific questions and problems that may arise during your experiment, providing explanations and actionable solutions.
Q1: My final product has a low melting point and a broad melting range. What is the likely cause?
A low and broad melting point is a classic indicator of impurities. The most common culprits in the synthesis of Methyl benzo[d]thiazole-5-carboxylate are residual starting materials or the presence of the corresponding carboxylic acid.
-
Unreacted Methyl 4-amino-3-mercaptobenzoate: If the cyclization reaction did not go to completion, this starting material will remain in your crude product.
-
Benzo[d]thiazole-5-carboxylic acid: Incomplete esterification of the starting material, 4-amino-3-mercaptobenzoic acid, or hydrolysis of the final product during workup can lead to the presence of the corresponding carboxylic acid. This is a very common impurity.
Solution:
To remove these impurities, a multi-step purification approach is recommended. First, wash the crude product with a saturated sodium bicarbonate solution to remove the acidic impurity. Then, proceed with either recrystallization or column chromatography as detailed in the purification protocols below.
Q2: I am seeing extra peaks in my 1H NMR spectrum, particularly in the aromatic region. What could they be?
Extraneous peaks in the aromatic region of the 1H NMR spectrum often point to the presence of unreacted starting materials or side products from the cyclization reaction.
-
Methyl 4-amino-3-mercaptobenzoate: This will show a characteristic set of peaks for the aromatic protons, which will differ from the desired product.
-
Side-products from cyclization: Depending on the cyclization agent used (e.g., formic acid, triethyl orthoformate), various side reactions can occur, leading to small amounts of structurally related impurities.
Solution:
Careful analysis of the coupling patterns and chemical shifts of the extra peaks can help in identifying the impurities. A comparison with the NMR spectrum of the starting material is highly recommended. Purification by column chromatography is typically the most effective method for removing these types of impurities.
Q3: My reaction yield is consistently low. What are the key factors I should optimize?
Low yields can be attributed to several factors throughout the synthetic process.
-
Incomplete Esterification: If you are preparing the methyl ester from the carboxylic acid, ensure the esterification reaction goes to completion. Monitor the reaction by TLC.
-
Inefficient Cyclization: The cyclization of methyl 4-amino-3-mercaptobenzoate is a critical step. The choice of cyclizing agent and reaction conditions (temperature, reaction time) can significantly impact the yield. The Jacobson benzothiazole synthesis, a common method for this transformation, can be sensitive to reaction parameters.
-
Product Loss During Workup and Purification: Ensure proper extraction techniques and minimize losses during recrystallization or chromatography.
Solution:
-
Esterification: Use a reliable esterification method, such as Fischer esterification with a catalytic amount of strong acid (e.g., sulfuric acid) in methanol. Drive the reaction to completion by removing water.
-
Cyclization: Experiment with different cyclizing agents, such as triethyl orthoformate or formic acid. Optimize the reaction temperature and time.
-
Purification: Follow the detailed purification protocols below to minimize product loss.
Synthetic and Purification Workflow
The synthesis of Methyl benzo[d]thiazole-5-carboxylate typically proceeds in two main stages: esterification of the starting material and subsequent cyclization to form the benzothiazole ring.
Identifying and minimizing side reactions in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the benzothiazole core. Recognizing that synthetic success lies in the details, this resource moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions. The aim is to empower you with the scientific rationale behind experimental choices, enabling you to identify, minimize, and troubleshoot side reactions effectively.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses the most frequently encountered issues in benzothiazole synthesis, particularly those involving the condensation of 2-aminothiophenol with carbonyl compounds. Each problem is dissected to explore its root causes, followed by actionable, field-tested solutions.
Problem 1: Low or No Yield of the Desired Benzothiazole
The complete absence or disappointingly low yield of the target product is a common frustration. The issue often stems from the quality of starting materials, suboptimal reaction conditions, or incomplete conversion.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Degradation of 2-Aminothiophenol | The thiol group in 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of the corresponding disulfide, which is unreactive in the desired condensation pathway. This is a primary cause of reduced active starting material concentration. Solution: Use freshly purchased 2-aminothiophenol or purify older batches via distillation or recrystallization before use. Crucially, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric oxidation during the synthesis.[1] |
| Suboptimal Reaction Temperature | The kinetics of benzothiazole formation are highly temperature-dependent. Insufficient heat may lead to an impractically slow reaction rate, while excessive heat can promote decomposition or the formation of undesired side products. Solution: If your reaction is sluggish at room temperature, incrementally increase the temperature (e.g., in 10-15 °C intervals) while monitoring the reaction progress by Thin Layer Chromatography (TLC). Conversely, if TLC indicates the formation of multiple byproducts at elevated temperatures, consider lowering the temperature.[1] |
| Ineffective Catalyst or Inappropriate Catalyst Loading | Many benzothiazole syntheses rely on acid or metal catalysts to activate the carbonyl group and facilitate cyclization. An inappropriate choice of catalyst or incorrect stoichiometry can stall the reaction. Solution: The literature describes a wide array of catalysts, from simple protic acids (HCl) and Lewis acids to various metal catalysts and even green alternatives like iodine or reusable solid acids.[2][3][4] If one catalyst is ineffective, consider alternatives based on the specific nature of your substrates. Perform small-scale experiments to screen for the optimal catalyst and its concentration. |
| Poor Substrate Reactivity | The electronic nature of the substituents on both the 2-aminothiophenol and the carbonyl partner can significantly influence reactivity. For instance, strongly electron-withdrawing groups on the aldehyde or ketone can deactivate the carbonyl group towards nucleophilic attack. Solution: For less reactive substrates, more forcing conditions may be necessary, such as higher temperatures or the use of a more potent catalyst. Microwave-assisted synthesis can also be an effective strategy to accelerate reactions with sluggish substrates by enabling rapid and efficient heating.[5] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Problem 2: Significant Formation of Byproducts
The presence of persistent impurities complicates purification and reduces the overall isolated yield. Understanding the origin of these byproducts is the first step toward their elimination.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Oxidative Dimerization of 2-Aminothiophenol | As mentioned previously, the thiol group of 2-aminothiophenol can be readily oxidized by atmospheric oxygen to form a disulfide dimer. This is often the most common and significant byproduct. Solution: The most effective preventative measure is to rigorously exclude oxygen from the reaction. This can be achieved by sparging the solvent with an inert gas (N₂ or Ar) prior to use and maintaining a positive pressure of the inert gas throughout the reaction.[1] |
| Incomplete Cyclization/Intermediate Accumulation | The reaction between 2-aminothiophenol and an aldehyde first forms a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization. If the cyclization step is slow or reversible, this intermediate may persist in the final reaction mixture. Solution: The choice of catalyst and solvent is critical for promoting efficient cyclization. Protic or Lewis acids can activate the imine for nucleophilic attack by the thiol. Solvents that can stabilize the transition state of the cyclization are also beneficial. If an intermediate is observed, consider increasing the reaction time or temperature, or adding a more effective catalyst.[1] |
| Self-Condensation of Carbonyl Partner | Aldehydes, particularly those with α-hydrogens, can undergo self-condensation (e.g., aldol condensation) under basic or, in some cases, acidic conditions. This leads to a complex mixture of oligomeric byproducts. Solution: This side reaction can often be suppressed by controlling the reaction stoichiometry and the rate of addition. Adding the aldehyde slowly to the solution of 2-aminothiophenol can help to ensure that it reacts preferentially with the desired partner rather than itself. Adjusting the pH of the reaction mixture can also be effective.[1] |
| Over-oxidation of the Product | In syntheses that employ an external oxidant to facilitate the final aromatization step, it is possible to over-oxidize the benzothiazole product, leading to the formation of N-oxides or other undesired species. Solution: Carefully control the stoichiometry of the oxidizing agent. It is often beneficial to add the oxidant in portions while monitoring the reaction by TLC to avoid adding a large excess. Common oxidants include H₂O₂, iodine, or simply atmospheric oxygen in a solvent like DMSO.[2][3] |
Key Side Reaction Pathways
Caption: Major side reactions in benzothiazole synthesis.
Problem 3: Difficulties in Product Purification
Even when the reaction proceeds, isolating the pure benzothiazole derivative can be challenging.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Recommended Solutions |
| Similar Polarity of Product and Impurities | If byproducts (such as the disulfide) or unreacted starting materials have similar polarities to the desired product, separation by standard column chromatography can be difficult. Solution: Experiment with different solvent systems for column chromatography to maximize the separation (ΔRf). Sometimes, a multi-step purification is necessary, such as an initial acid-base extraction to remove basic or acidic impurities, followed by chromatography. Recrystallization is another powerful technique if a suitable solvent can be found.[1] |
| Product Instability on Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive benzothiazole derivatives during column chromatography. Solution: If product degradation on the column is suspected, consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or switching to a different stationary phase, such as neutral or basic alumina.[1] |
| Product is an Oil | Oily products can be notoriously difficult to purify, as they may not crystallize and can be challenging to handle during chromatography. Solution: If the product is an oil, consider converting it into a solid salt derivative (e.g., a hydrochloride or picrate salt) for purification by recrystallization. The pure salt can then be neutralized to regenerate the pure, oily product. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with 2-aminothiophenol?
A: 2-Aminothiophenol is a thiol and thus has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood. More importantly, it is readily oxidized by air.[1] Therefore, it is best practice to handle it under an inert atmosphere, especially if the bottle has been opened previously. Always consult the Safety Data Sheet (SDS) before use.
Q2: How can I effectively monitor the progress of my benzothiazole synthesis?
A: Thin-layer chromatography (TLC) is the most common and effective method.[1] Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the reaction's progress. Use a UV lamp for visualization, as benzothiazoles are typically UV-active.
Q3: What are some "green" or more environmentally friendly approaches to benzothiazole synthesis?
A: Green chemistry principles are increasingly being applied to benzothiazole synthesis.[3][4] This includes the use of water as a solvent, employing reusable catalysts (such as solid acids or supported metal catalysts), and utilizing energy-efficient methods like microwave irradiation.[5] Catalyst-free systems, often using an air/DMSO oxidant system, have also been developed.[2] These methods aim to reduce the use of toxic solvents and reagents and minimize waste generation.[6]
Q4: Can I use ketones instead of aldehydes in this reaction?
A: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and the greater electron-donating effect of the two alkyl groups. Consequently, the reaction of 2-aminothiophenol with ketones often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-aminothiophenol (1.0 mmol, 1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL).
-
Reagent Addition: Add the aromatic aldehyde (1.0 mmol, 1.0 eq.) to the solution.
-
Catalyst Addition: Add the chosen catalyst. For example, a catalytic amount of iodine (0.1 mmol, 10 mol%) or a few drops of concentrated HCl.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux). Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-12 hours).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Minimizing Disulfide Formation - Reaction Under Inert Atmosphere
-
Solvent Degassing: Before setting up the reaction, take the required volume of solvent and bubble nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere Setup: Assemble your glassware (round-bottom flask, condenser, etc.) and flame-dry it under vacuum to remove any adsorbed moisture and air. Allow the glassware to cool under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add the degassed solvent and starting materials to the reaction flask via syringe or cannula under a positive flow of inert gas.
-
Reaction: Run the reaction as described in Protocol 1, maintaining a positive pressure of inert gas throughout the entire process (a balloon filled with nitrogen or argon is often sufficient).
By rigorously excluding oxygen, the formation of the disulfide byproduct can be significantly minimized, leading to a cleaner reaction profile and easier purification.
References
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
-
Shaikh, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. Available from: [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Kryshchyshyn, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceuticals, 14(8), 733. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Condensation Reactions of 2-Aminothiophenol
Welcome to the technical support hub for optimizing condensation reactions involving 2-aminothiophenol. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental challenges, thereby improving reaction yields and purity.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in the condensation of 2-aminothiophenol with carbonyl compounds can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The most common culprits include:
-
Purity and Stability of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide dimer which is unreactive in the desired condensation pathway.[1] This is often the most significant contributor to low yields.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can dramatically influence the reaction rate and equilibrium position.[1]
-
Inadequate Catalysis: While some condensations proceed without a catalyst, many require one to achieve reasonable rates and yields. The choice of catalyst is highly dependent on the specific substrates.[1]
-
Electronic Effects of Substituents: The electronic nature of the substituents on both the 2-aminothiophenol and the carbonyl partner can significantly impact reactivity. For instance, electron-withdrawing groups on an aldehyde can enhance its electrophilicity and favor the initial nucleophilic attack by the amine.[2]
-
Losses During Workup and Purification: The physical properties of the final benzothiazole product, such as being an oil, can complicate isolation and lead to significant material loss.[1]
To address these issues, a logical troubleshooting workflow should be followed.
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?
A2: The most prevalent side product is the disulfide of 2-aminothiophenol, formed via oxidation.[1] To minimize its formation, it is imperative to use fresh or purified 2-aminothiophenol and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Degassing the solvent prior to use is also a recommended practice.
Another potential issue is the formation of the imine intermediate without subsequent cyclization.[1] This can sometimes be addressed by adjusting the reaction conditions to favor the intramolecular cyclization step. For example, a change in solvent polarity or the introduction of a suitable catalyst can facilitate this transformation.
Q3: How do I select the appropriate catalyst for my specific reaction?
A3: The choice of catalyst is critical and often substrate-dependent.[1] A good starting point is to consider the nature of your carbonyl compound.
| Catalyst Type | Recommended for | Example(s) | Reference(s) |
| Acid Catalysts | General purpose, especially for aldehydes and less reactive ketones. | p-Toluenesulfonic acid (PTSA), L-proline, Alkyl carbonic acid | [3][4] |
| Lewis Acids | Can activate the carbonyl group towards nucleophilic attack. | BF₃·OEt₂, Samarium triflate | [5][6] |
| Oxidative Catalysts | Useful for the final oxidation step from the benzothiazolidine intermediate. | Molecular iodine, Air/DMSO | [6][7] |
| Heterogeneous Catalysts | Offer ease of separation and potential for recycling. | Amberlite IR-120 resin, ZnO nanoparticles | [1] |
It is often beneficial to perform small-scale screening experiments with a few different catalyst types to identify the most effective one for your system.
Q4: My reaction seems to stall and does not go to completion. What steps can I take?
A4: Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached an unfavorable equilibrium. To drive the reaction to completion, consider the following strategies:
-
Increase the Temperature: Many condensation reactions are significantly accelerated by heating. If the reaction is being performed at room temperature, consider refluxing the mixture.[1]
-
Increase Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to ensure it has been allowed to run for a sufficient duration.
-
Use a More Effective Catalyst: An inefficient catalyst can lead to a sluggish reaction. Refer to the catalyst selection table in Q3.
-
Change the Solvent: The polarity of the solvent can influence the reaction rate and the position of the equilibrium. Experimenting with different solvents may be beneficial.[2] In some cases, solvent-free conditions have been shown to be highly effective.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of 2-aminothiophenol with aldehydes?
A1: The reaction typically proceeds through a three-stage pathway:[1][2]
-
Imine Thiophenol (ITP) Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an imine intermediate.
-
Cyclization: The thiol group then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a benzothiazolidine ring.
-
Oxidation: The benzothiazolidine intermediate is subsequently oxidized to the final, more stable 2-substituted benzothiazole product. This oxidation can be effected by an external oxidizing agent or, in some cases, by atmospheric oxygen.
Caption: General reaction mechanism for benzothiazole synthesis.
Q2: Can I use ketones instead of aldehydes in these condensation reactions?
A2: Yes, ketones can be used as substrates, although they are generally less reactive than aldehydes due to steric hindrance and the electron-donating nature of the two alkyl groups attached to the carbonyl carbon.[1] Reactions with ketones may necessitate more forcing conditions, such as higher temperatures, longer reaction times, and potentially using the ketone itself as the solvent if it is a liquid.[1]
Q3: How does the electronic nature of the substituents on the aldehyde or 2-aminothiophenol affect the reaction yield?
A3: The electronic properties of the substituents can have a profound effect on the reaction outcome.
-
On the Aldehyde: Aldehydes bearing electron-withdrawing groups (EWGs) tend to be more reactive and often give higher yields.[2] The EWG increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. Conversely, electron-donating groups (EDGs) can decrease the reactivity of the aldehyde.
-
On the 2-Aminothiophenol: Substituents on the 2-aminothiophenol ring can influence the nucleophilicity of both the amino and thiol groups. The specific effect will depend on the nature and position of the substituent.
Q4: What are some recommended "green" or environmentally benign conditions for this reaction?
A4: Several modern synthetic methods aim to reduce the environmental impact of benzothiazole synthesis. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields.[1][3]
-
Solvent-Free Conditions: Performing the reaction without a solvent, often with gentle heating or grinding, can be a very effective and environmentally friendly approach.[2][8]
-
Use of Green Solvents: When a solvent is necessary, considering greener alternatives like water, ethanol, or glycerol can be beneficial.[2][3]
-
Biocatalysis: The use of enzymes or whole-cell biocatalysts is an emerging area that offers mild and selective reaction conditions.[8]
-
Reusable Catalysts: Employing heterogeneous or recyclable catalysts minimizes waste and can reduce costs.[5]
Experimental Protocols
Protocol 1: General Procedure for Condensation with Aldehydes using Iodine as a Catalyst
This protocol is adapted from a method described by Li et al.[7]
-
To a solution of 2-aminothiophenol (1.0 mmol) in dimethylformamide (DMF, 3 mL), add the desired aldehyde (1.0 mmol).
-
Add molecular iodine (I₂, 0.5 mmol, 50 mol%).
-
Stir the mixture at 100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis using L-proline
This protocol is based on the work of Basavoju et al.[3]
-
In a microwave-safe vessel, combine 2-aminothiophenol (1.0 mmol), the aldehyde (1.0 mmol), and L-proline (0.3 mmol, 30 mol%).
-
Irradiate the mixture in a microwave reactor at a suitable temperature and power until the reaction is complete (monitor by TLC).
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent.
-
Purify the product by column chromatography.
Safety Information
2-Aminothiophenol is a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[9] It is also a skin sensitizer and can cause toxic pneumonitis upon inhalation.[10] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for this chemical before use.[9]
References
-
Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901. [Link]
-
Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. [Link]
- Kinstler, R. C., & Ebel, R. H. (1957). U.S. Patent No. 2,791,612. Washington, DC: U.S.
- Basavoju, S., et al. (2012). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. Journal of Applied Science and Engineering, 15(3), 311-315.
-
Li, Y., Wang, Y.-L., & Wang, J.-Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters, 35(4), 460-461. [Link]
-
Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminothiophenol. PubChem. [Link]
-
Zhang, Z., et al. (2018). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for benzothiazole formation
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in optimizing the formation of benzothiazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the optimization of temperature and reaction time in benzothiazole synthesis.
FAQ 1: What is the general mechanism for benzothiazole formation from 2-aminothiophenol and an aldehyde, and how do temperature and time influence it?
The most common and direct route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with an aldehyde. The reaction typically proceeds through two key steps:
-
Schiff Base Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a benzothiazoline intermediate. This step is often reversible and can be catalyzed by acids.
-
Oxidative Cyclization: The intermediate benzothiazoline undergoes an oxidative cyclization to form the stable aromatic benzothiazole ring. This is the rate-determining step and is often influenced by an oxidizing agent.
-
Role of Temperature: Temperature plays a crucial role in both steps. Initially, moderate heat can facilitate the formation of the Schiff base by providing the necessary activation energy for the dehydration step. However, excessively high temperatures can lead to the degradation of reactants and the formation of side products. For the oxidative cyclization, higher temperatures generally increase the reaction rate. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side product formation. Many modern procedures aim for milder conditions, with some reactions proceeding at room temperature in the presence of an efficient catalyst.[1][2]
-
Impact of Reaction Time: The reaction time is intrinsically linked to the temperature. At higher temperatures, the reaction may reach completion in a shorter period. Conversely, reactions at room temperature or slightly elevated temperatures may require longer durations to achieve a good yield. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
Caption: General mechanism of benzothiazole formation.
FAQ 2: What are the typical temperature ranges and reaction times I should start with for my optimization?
The ideal starting point depends heavily on the specific substrates, solvent, and catalyst used. However, a general guideline is as follows:
| Catalyst/Conditions | Typical Temperature Range | Typical Reaction Time |
| Catalyst-free (in DMSO) | 100-140°C | 12-24 hours |
| Acid-catalyzed (e.g., p-TSA) | 80-110°C (reflux) | 2-8 hours |
| Metal-catalyzed (e.g., Cu, Fe) | Room Temperature to 120°C | 1-12 hours |
| Microwave-assisted | 80-150°C | 5-30 minutes |
| Visible-light mediated | Room Temperature | 6-12 hours |
It is always recommended to start with milder conditions (e.g., room temperature or slightly elevated temperatures) and monitor the reaction. If the reaction is sluggish, the temperature can be gradually increased. Microwave-assisted synthesis can significantly reduce reaction times, often to a matter of minutes.[1][2]
FAQ 3: How do electron-donating and electron-withdrawing groups on the aldehyde and 2-aminothiophenol affect the reaction conditions?
The electronic nature of the substituents can have a significant impact on the reaction rate and optimal conditions.
-
Aldehyde Substituents:
-
Electron-withdrawing groups (EWGs) on the aldehyde make the carbonyl carbon more electrophilic, which can accelerate the initial nucleophilic attack by the 2-aminothiophenol. This may allow for milder reaction conditions (lower temperature or shorter time).
-
Electron-donating groups (EDGs) on the aldehyde can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial condensation step. In such cases, slightly higher temperatures or longer reaction times may be necessary to achieve a good yield.
-
-
2-Aminothiophenol Substituents:
-
EDGs on the 2-aminothiophenol ring can increase the nucleophilicity of the amino group, potentially speeding up the initial attack on the aldehyde.
-
EWGs on the 2-aminothiophenol ring can decrease the nucleophilicity of the amino group, which might necessitate more forcing conditions (higher temperature or a stronger catalyst) to drive the reaction forward.
-
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during benzothiazole synthesis.
Problem 1: Low or no product yield.
Possible Cause 1: Incomplete reaction.
-
Troubleshooting Steps:
-
Monitor the reaction: Use TLC to track the consumption of starting materials and the formation of the product. If the starting materials are still present after the intended reaction time, the reaction is likely incomplete.
-
Increase reaction time: Allow the reaction to proceed for a longer duration, continuing to monitor by TLC.
-
Increase temperature: Gradually increase the reaction temperature in increments of 10-20°C. Be cautious, as excessive heat can cause degradation.
-
Add a catalyst: If not already using one, consider adding a suitable catalyst. For the condensation of 2-aminothiophenol and aldehydes, p-toluenesulfonic acid (p-TSA) is a common and effective acid catalyst.[1] For other variations, a metal catalyst might be necessary.
-
Possible Cause 2: Degradation of starting materials or product.
-
Troubleshooting Steps:
-
Check the stability of your starting materials: 2-aminothiophenol is susceptible to oxidation to the corresponding disulfide, which will not participate in the desired reaction. Ensure you are using fresh or properly stored 2-aminothiophenol.
-
Lower the reaction temperature: If you suspect degradation due to high heat (e.g., observing charring or the formation of multiple colored spots on a TLC plate), repeat the reaction at a lower temperature for a longer time.
-
Use an inert atmosphere: If your substrates are sensitive to air, particularly at elevated temperatures, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of significant side products.
Possible Cause 1: Oxidation of 2-aminothiophenol.
-
Troubleshooting Steps:
-
Use high-purity 2-aminothiophenol: The disulfide of 2-aminothiophenol is a common impurity and can interfere with the reaction.
-
Inert atmosphere: As mentioned above, running the reaction under an inert atmosphere can minimize oxidative side reactions.
-
Control the addition of oxidizing agents: In some protocols, an oxidant is added to facilitate the final cyclization step. Ensure the stoichiometry of the oxidant is correct, as excess can lead to unwanted side reactions.
-
Possible Cause 2: Self-condensation of the aldehyde.
-
Troubleshooting Steps:
-
Control the stoichiometry: Use a 1:1 molar ratio of 2-aminothiophenol to the aldehyde. A slight excess of the aminothiophenol can sometimes be beneficial.
-
Optimize the order of addition: In some cases, adding the aldehyde slowly to the solution of 2-aminothiophenol can minimize its self-condensation.
-
Problem 3: Reaction stalls and does not go to completion.
Possible Cause 1: Reversible Schiff base formation.
-
Troubleshooting Steps:
-
Remove water: The formation of the Schiff base is a condensation reaction that produces water. If the water is not removed, the equilibrium may favor the starting materials. If the solvent allows, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding a dehydrating agent like molecular sieves can be effective.
-
Possible Cause 2: Inefficient oxidative cyclization.
-
Troubleshooting Steps:
-
Introduce an oxidant: The final step of the reaction is an oxidation. If the reaction stalls at the benzothiazoline intermediate, an oxidant may be required. Common oxidants include air (oxygen), DMSO, or specific reagents like DDQ or iodine.[3] The choice of oxidant depends on the specific reaction conditions and substrate tolerance.
-
Consider a different catalyst: Some catalysts are more effective at promoting the oxidative cyclization step than others. If you are using a simple acid catalyst, switching to a transition metal catalyst that can facilitate redox processes might be beneficial.
-
Section 3: Experimental Protocols
This section provides a general, step-by-step methodology for a common benzothiazole synthesis.
Protocol: Acid-Catalyzed Synthesis of 2-Arylbenzothiazoles
This protocol describes the synthesis of a 2-arylbenzothiazole from 2-aminothiophenol and an aromatic aldehyde using p-toluenesulfonic acid (p-TSA) as a catalyst.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene or a similar high-boiling solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), add 2-aminothiophenol (1.0 eq) and the aromatic aldehyde (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-TSA (0.05-0.1 eq).
-
Heating and Reflux: Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-arylbenzothiazole.
Caption: A typical experimental workflow for benzothiazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Shaikh, A., Ganie, S. A., & Singh, P. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(1), 123. [Link]
-
Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Royal Society of Chemistry. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
-
National Institutes of Health. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Efficient Benzothiazole Synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthetic transformation. As your partner in the lab, we aim to move beyond simple protocols and delve into the causality behind experimental choices, ensuring your syntheses are not only successful but also robust and reproducible.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning a benzothiazole synthesis.
Q1: What are the primary catalytic strategies for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol?
The synthesis of 2-substituted benzothiazoles, a cornerstone reaction in medicinal chemistry, typically proceeds via the condensation of 2-aminothiophenol with a carbonyl compound (e.g., aldehyde, ketone, or carboxylic acid derivative).[1][2] The choice of catalyst is paramount and generally falls into one of several categories:
-
Acid Catalysts: Lewis and Brønsted acids are frequently employed to activate the carbonyl group, facilitating nucleophilic attack by the amino group of 2-aminothiophenol.[3]
-
Oxidative Systems: Many syntheses require an oxidant to facilitate the final cyclization and aromatization step. This can be a standalone reagent or part of the catalytic system.[4]
-
Heterogeneous Catalysts: These solid-supported catalysts offer significant advantages in terms of separation, recovery, and reusability, aligning with green chemistry principles.[5][6]
-
Nanocatalysts: Offer high surface area and unique reactivity, often leading to excellent yields and short reaction times.[1]
-
"Green" Catalysts: This includes ionic liquids, biocatalysts, and reactions in environmentally benign solvents like water.[2][7]
Q2: How do I choose the right catalyst for my specific substrates?
The optimal catalyst is highly dependent on the nature of your starting materials. Here are some key considerations:
-
Aldehydes vs. Ketones vs. Carboxylic Acids: Aldehydes are generally more reactive than ketones. Carboxylic acids and their derivatives often require harsher conditions or specific activating agents.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents on your aldehyde or 2-aminothiophenol can significantly impact reaction rates and yields. For instance, electron-withdrawing groups on the aldehyde can enhance its reactivity towards nucleophilic attack.[3] Conversely, some catalytic systems show higher yields with electron-donating groups.[1] It is crucial to consult literature examples with similar substrates.
-
Steric Hindrance: Bulky substituents on either reactant can impede the reaction. A less sterically hindered catalyst or higher reaction temperatures may be necessary.
Q3: What are the advantages of using a heterogeneous catalyst?
Heterogeneous catalysts are increasingly favored for their practical and environmental benefits:
-
Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the workup procedure.[2]
-
Reusability: Many heterogeneous catalysts can be recovered, regenerated, and reused multiple times without a significant loss of activity, which is both cost-effective and sustainable.[1][5]
-
Reduced Contamination: The final product is less likely to be contaminated with residual catalyst.
Examples of effective heterogeneous catalysts include silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), ZnO-beta Zeolite, and various nanocatalysts.[2][6]
Q4: How can I monitor the progress of my benzothiazole synthesis?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[8] By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of reactants and the appearance of the product spot. A UV lamp is typically used for visualization.[8]
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues.
Problem 1: Low or No Product Yield
This is a frequent challenge in organic synthesis. The following decision tree can help diagnose the underlying cause.
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Formation of Multiple Products/Byproducts
The appearance of unexpected spots on your TLC plate can complicate purification and reduce your overall yield.
-
Potential Cause: Side reactions, such as self-condensation of the aldehyde or oxidation of starting materials.
-
Recommended Solutions:
-
Lower the Reaction Temperature: Elevated temperatures can often promote side reactions.[8]
-
Inert Atmosphere: If you suspect oxidation of 2-aminothiophenol, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[8]
-
Modify Catalyst: The choice of catalyst can influence selectivity. A milder or more selective catalyst might be required.
-
Problem 3: Difficulty in Product Purification
Sometimes, isolating the desired benzothiazole from the reaction mixture can be challenging.
-
Potential Cause: The product and impurities may have similar polarities, making separation by column chromatography difficult.[8]
-
Recommended Solutions:
-
Alternative Solvent Systems: Experiment with different solvent systems for your column chromatography to improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
-
Alternative Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography.[8]
-
Experimental Protocol: Green Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl
This protocol provides a step-by-step methodology for an environmentally friendly synthesis of 2-arylbenzothiazoles. The combination of hydrogen peroxide and hydrochloric acid serves as an efficient catalytic system.[2][9]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol (5-10 mL)
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).
-
Addition of Reactant: To this solution, add 2-aminothiophenol (1.0 mmol) and stir the mixture at room temperature.
-
Catalyst Addition: Carefully add the H₂O₂/HCl catalyst system. A ratio of 1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H₂O₂/HCl has been found to be optimal.[2]
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed (typically within 1 hour).[2]
-
Workup and Isolation:
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate out.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
-
Causality Behind Choices:
-
Ethanol as Solvent: Ethanol is a relatively green and effective solvent for this transformation.
-
H₂O₂/HCl System: This combination acts as an in-situ oxidizing agent and acid catalyst, promoting both the condensation and the final oxidative cyclization in a single step.[2] Hydrogen peroxide's only byproduct is water, making it an environmentally friendly choice.
-
Room Temperature Reaction: This method's efficiency at room temperature reduces energy consumption and minimizes the formation of temperature-related side products.[2]
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of 2-substituted benzothiazoles, providing a quick reference for selecting an appropriate catalyst.
| Catalyst System | Typical Substrates | Reaction Conditions | Yields (%) | Advantages | Disadvantages |
| H₂O₂/HCl | Aldehydes | Ethanol, Room Temp. | 85-94 | Green, short reaction time, easy workup[2] | Stoichiometric amounts of reagents |
| ZnO Nanoparticles | Aldehydes | Solvent-free or Ethanol | Excellent | Reusable, short reaction time, cost-effective[1] | Metal-based catalyst |
| Hydrotalcite (HT) | Aldehydes | Not specified | 91-96 | Reusable (up to 8 runs), basic catalyst[1] | Limited substrate scope reported[1] |
| Ionic Liquids (e.g., [bmim]PF₆ with RuCl₃) | Aldehydes | Air oxidant | 43-88 | Recyclable, acts as both solvent and catalyst[1] | Lower yields with electron-donating groups[1] |
| Samarium Triflate | Aldehydes | Aqueous medium | Good to Excellent | Reusable, mild conditions, green solvent[4] | Requires metal-based catalyst |
| NH₄Cl | Aldehydes | Methanol/Water, Room Temp. | High | Green, short reaction time, recyclable catalyst[2] | Mechanism involves H-bonding activation[2] |
| NaHSO₄-SiO₂ | Acyl Chlorides | Solvent-free | High | Heterogeneous, easy workup, reusable, inexpensive[2] | For acyl chloride substrates |
Mechanistic Insights
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting issues. The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde generally proceeds through the following key steps:
Caption: Generalized mechanism for benzothiazole synthesis.
-
Activation of the Carbonyl Group: The catalyst (e.g., an acid) activates the aldehyde, making it more electrophilic.[3]
-
Nucleophilic Attack and Schiff Base Formation: The amino group of 2-aminothiophenol attacks the activated carbonyl carbon, leading to the formation of a Schiff base (imine) intermediate after dehydration.[1]
-
Intramolecular Cyclization: The pendant thiol group then attacks the imine carbon in an intramolecular fashion to form a dihydrobenzothiazole intermediate.[1]
-
Oxidation and Aromatization: The final step involves the oxidation of the dihydrobenzothiazole to the aromatic benzothiazole product. This step often requires an external oxidant or can occur in the presence of air.[4]
By understanding these fundamental steps, you can make more informed decisions about your reaction setup. For example, if the reaction stalls, it could be due to inefficient Schiff base formation (steps 1 & 2) or a lack of a suitable oxidant for the final aromatization step (step 4).
References
-
Shaikh, R. A., Khan, M., & Siddiqui, Z. N. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(15), 5869. [Link]
-
Li, Y., & Wang, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Povarov, L. S. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(3), 943. [Link]
-
Saeed, A., & Povarov, L. S. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]
-
Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. [Link]
-
Kumar, R., & Kumar, S. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Patel, R. P., & Patel, K. C. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Journal of Heterocyclic Chemistry, 61(9), 1234-1256. [Link]
-
Sharma, P., & Kumar, A. (2021). Recent Advances in the Synthesis of Benzothiazoles: A Review. ResearchGate. [Link]
-
Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (n.d.). ResearchGate. [Link]
-
Wang, Y., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Scientific Reports, 14(1), 29358. [Link]
-
Green Synthesis of Benzothiazole Derivatives: A Sustainable Approach to Anticancer Agents. (n.d.). Journal of Drug Delivery and Therapeutics, 13(5), 123-130. [Link]
Sources
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
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- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. airo.co.in [airo.co.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl benzo[d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone of innovation. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide array of bioactive molecules and functional materials. Accurate and unambiguous structural elucidation is paramount in the development of these compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the preeminent analytical technique.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a key benzothiazole derivative, Methyl benzo[d]thiazole-5-carboxylate. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and spectral appearance, offering a robust framework for interpretation. Furthermore, it presents a comparative analysis with structurally related benzothiazole derivatives, highlighting how subtle changes in substitution patterns manifest in their respective NMR spectra. This comparative approach, supported by experimental data and established principles, aims to equip researchers with the expertise to confidently characterize and differentiate these important chemical entities.
The Structural Significance of Methyl benzo[d]thiazole-5-carboxylate and the Power of NMR
Methyl benzo[d]thiazole-5-carboxylate is a valuable building block in organic synthesis. The presence of the electron-withdrawing methyl ester group at the 5-position significantly influences the electronic environment of the bicyclic system, which in turn dictates its reactivity and potential applications. NMR spectroscopy provides a non-destructive window into the molecular architecture, allowing for the precise mapping of proton and carbon environments.
Predicted ¹H NMR Spectrum of Methyl benzo[d]thiazole-5-carboxylate
The ¹H NMR spectrum of Methyl benzo[d]thiazole-5-carboxylate is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are governed by the anisotropic effects of the aromatic rings and the electronic influence of the sulfur and nitrogen heteroatoms, as well as the carboxylate group.
-
H2 Proton: The proton at the 2-position of the thiazole ring is expected to be the most downfield of the aromatic protons, likely appearing as a singlet in the range of δ 9.0-9.3 ppm. Its proximity to the electronegative nitrogen and sulfur atoms results in significant deshielding.
-
Aromatic Protons (H4, H6, H7): The protons on the benzene ring will display a more complex pattern.
-
H4: This proton, ortho to the ester group, will be deshielded and is expected to appear as a doublet around δ 8.6-8.8 ppm.
-
H6: This proton will likely resonate as a doublet of doublets between δ 8.1-8.3 ppm, showing coupling to both H4 and H7.
-
H7: This proton is anticipated to be the most upfield of the aromatic protons, appearing as a doublet around δ 7.9-8.1 ppm.
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will present as a sharp singlet, typically in the region of δ 3.9-4.1 ppm.
Predicted ¹³C NMR Spectrum of Methyl benzo[d]thiazole-5-carboxylate
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm.
-
Aromatic and Heterocyclic Carbons: The carbons of the benzothiazole ring system will resonate in the aromatic region (δ 120-160 ppm). The precise chemical shifts are influenced by the substitution pattern and the electronic effects of the heteroatoms.
-
C2: This carbon, situated between the nitrogen and sulfur atoms, is highly deshielded and is predicted to appear around δ 155-160 ppm.
-
C3a and C7a (Bridgehead Carbons): These carbons will have distinct chemical shifts, with C7a generally being more downfield.
-
C4, C5, C6, C7: The remaining benzene ring carbons will have chemical shifts influenced by the ester group. C5, directly attached to the ester, will be significantly deshielded.
-
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most upfield signal, typically found around δ 52-55 ppm.
Comparative Spectral Analysis: Unraveling the Influence of Substituents
To truly appreciate the nuances of the NMR spectra of Methyl benzo[d]thiazole-5-carboxylate, a comparison with structurally similar molecules is invaluable. Here, we will consider two such alternatives: Methyl 2-methylbenzo[d]thiazole-5-carboxylate and Ethyl benzo[d]thiazole-6-carboxylate .
Methyl 2-methylbenzo[d]thiazole-5-carboxylate
The introduction of a methyl group at the 2-position significantly alters the electronic landscape of the thiazole ring.
-
¹H NMR Comparison: The most notable difference will be the absence of the H2 proton signal and the appearance of a new singlet for the 2-methyl group, expected around δ 2.8-3.0 ppm. The chemical shifts of the aromatic protons (H4, H6, H7) will experience minor upfield or downfield shifts due to the electronic effect of the 2-methyl group.
-
¹³C NMR Comparison: The C2 carbon will be shifted significantly upfield due to the attachment of the methyl group, likely appearing in the range of δ 165-170 ppm. A new signal for the 2-methyl carbon will be observed in the aliphatic region, around δ 15-20 ppm.
Ethyl benzo[d]thiazole-6-carboxylate
Shifting the ester group to the 6-position and changing it to an ethyl ester provides another valuable point of comparison.
-
¹H NMR Comparison: The aromatic proton coupling patterns will change. H5 and H7 will now be ortho to the ester group and will be significantly deshielded. The H2 proton will remain a downfield singlet. The ethyl ester will introduce a quartet (for the -OCH₂- group) around δ 4.3-4.5 ppm and a triplet (for the -CH₃ group) around δ 1.3-1.5 ppm.
-
¹³C NMR Comparison: The chemical shifts of the benzene ring carbons will be redistributed, with C6 now being the most deshielded. The ethyl ester carbons will give rise to two signals: one for the methylene carbon (-OCH₂-) around δ 60-63 ppm and one for the methyl carbon (-CH₃) around δ 14-16 ppm.
Data Summary: A Head-to-Head Comparison
| Compound | Key ¹H NMR Signals (δ ppm, Predicted/Reported) | Key ¹³C NMR Signals (δ ppm, Predicted/Reported) |
| Methyl benzo[d]thiazole-5-carboxylate | H2 (~9.1, s), H4 (~8.7, d), H6 (~8.2, dd), H7 (~8.0, d), -OCH₃ (~4.0, s) | C=O (~167), C2 (~157), Aromatic C's (122-155), -OCH₃ (~53) |
| Methyl 2-methylbenzo[d]thiazole-5-carboxylate | H4 (~8.6, d), H6 (~8.1, dd), H7 (~7.9, d), -OCH₃ (~3.9, s), 2-CH₃ (~2.9, s) | C=O (~167), C2 (~168), Aromatic C's (121-154), -OCH₃ (~53), 2-CH₃ (~18) |
| Ethyl benzo[d]thiazole-6-carboxylate | H2 (~9.0, s), H5 (~8.5, d), H7 (~8.8, s), H4 (~8.0, d), -OCH₂CH₃ (~4.4, q), -OCH₂CH₃ (~1.4, t) | C=O (~166), C2 (~156), Aromatic C's (120-153), -OCH₂CH₃ (~61), -OCH₂CH₃ (~14) |
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzothiazole derivatives. The choice of solvent can slightly influence chemical shifts.[1][2]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter.
¹H NMR Acquisition
-
Spectrometer Setup: Tune and lock the spectrometer to the deuterated solvent signal.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum.
¹³C NMR Acquisition
-
Spectrometer Setup: Tune and lock the spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform and phase correct the spectrum.
Logical Workflow for NMR Analysis
The process of acquiring and interpreting NMR spectra follows a logical and systematic workflow to ensure accurate and reliable results.
Conclusion
This guide has provided a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of Methyl benzo[d]thiazole-5-carboxylate. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by employing a comparative approach with structurally related analogues, researchers can achieve a high level of confidence in their structural assignments. The detailed experimental protocols and logical workflow presented herein serve as a practical resource for obtaining and interpreting high-quality NMR data, ultimately facilitating the advancement of research and development in fields where benzothiazole chemistry plays a pivotal role. The ability to discern subtle structural differences through NMR is not merely an academic exercise but a critical skill in the rational design of novel molecules with tailored properties.
References
-
Gupta, A., & Tale, P. (2021). Benzothiazole: The versatile molecule with diverse biological activities. Journal of Heterocyclic Chemistry, 58(3), 639-661. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media. [Link]
-
American Chemical Society. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved January 26, 2026, from [Link][3]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved January 26, 2026, from [Link][4]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved January 26, 2026, from [Link][5]
-
Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved January 26, 2026, from [Link][6]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 26, 2026, from [Link][7]
-
Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved January 26, 2026, from [Link][2]
Sources
A Comparative Guide to the Biological Activity of Benzothiazole Derivatives for Researchers and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2] This guide provides an in-depth comparison of the biological activities of various benzothiazole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate these activities, offering a comprehensive resource for researchers in the field.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzothiazole derivatives is intricately linked to the nature and position of substituents on the benzothiazole core.
-
Substitution at the 2-position: The 2-position of the benzothiazole ring is a frequent site for modification. The introduction of aryl groups, particularly those with electron-withdrawing substituents like nitro and halogens, has been shown to enhance anticancer activity.[4] For instance, the presence of a 2-aryl group can lead to potent inhibition of various cancer cell lines.[5]
-
Substitution on the Benzene Ring: Modifications on the benzene portion of the scaffold also play a crucial role. For example, the presence of a fluorine atom at the 5-position or a chlorine atom at the 6-position has been associated with increased cytotoxic effects.[5]
-
Amide and Urea Linkers: The incorporation of amide or urea moieties can contribute to enhanced stabilization of the molecule within the target's binding site through hydrogen bonding, leading to improved inhibitory activity.[6]
Comparative Anticancer Efficacy
The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various cancer cell lines, highlighting the impact of different structural modifications.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | Benzothiazole-urea based | VEGFR-2 | 0.014 | [6] |
| 7a | Benzothiazole-urea based | VEGFR-2 | 0.027 | [6] |
| 12l | 2-amino-aryl-7-aryl-benzoxazole | A549 (Lung) | 0.4 | [7] |
| 4c | 2-arylurea benzothiazole | - | Showed interesting anticancer activities | [8] |
| B7 | 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine | A431, A549, H1299 | Significantly inhibited proliferation | [5] |
| OMS5 | 4-Nitroaniline and piperazine-4-nitroaniline combination | Lung and Breast | 22.13 - 61.03 | [9] |
| OMS14 | 4-Nitroaniline and piperazine-4-nitroaniline combination | Lung and Breast | 22.13 - 61.03 | [9] |
Mechanism of Action: A Multi-pronged Attack
Benzothiazole derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways simultaneously.
-
Kinase Inhibition: A primary mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and c-Met, which are pivotal in regulating cell proliferation, survival, and angiogenesis.[6]
-
Induction of Oxidative Stress: Some derivatives can elevate the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and subsequent apoptosis.
-
Signaling Pathway Modulation: Benzothiazoles have been shown to inhibit critical signaling pathways like AKT/ERK and NF-κB/COX-2/iNOS, which are frequently dysregulated in cancer.[5]
Below is a diagram illustrating a generalized signaling pathway targeted by anticancer benzothiazole derivatives.
Caption: Generalized signaling pathway targeted by anticancer benzothiazole derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of benzothiazoles is highly dependent on their substitution patterns.
-
2-Amino and 2-Mercapto Derivatives: The presence of an amino or mercapto group at the 2-position is a common feature in many active antimicrobial benzothiazoles.[12][13]
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro and halogens, on the benzothiazole ring can enhance antimicrobial activity.[14]
-
Hybrid Molecules: Combining the benzothiazole scaffold with other heterocyclic rings, such as thiazole, can lead to hybrid molecules with broad-spectrum antimicrobial properties.[14]
Comparative Antimicrobial Efficacy
The following table presents the minimum inhibitory concentration (MIC) values of various benzothiazole derivatives against selected microbial strains.
| Compound ID | Key Structural Features | Microbial Strain | MIC (µg/mL) | Reference |
| 1n | 6-substituted 2-aminobenzothiazole | Candida albicans | 4-8 | [2] |
| 1o | 6-substituted 2-aminobenzothiazole | Candida albicans | 4-8 | [2] |
| 4b | Benzothiazole-thiazole hybrid | Gram-positive/negative bacteria | 3.90–15.63 | [14] |
| Compound 3 | Novel benzothiazole | S. aureus, B. subtilis, E. coli | 25-200 | [15] |
| Compound 4 | Novel benzothiazole | S. aureus, B. subtilis, E. coli | 25-200 | [15] |
| 2j | Heteroaryl derivative | Various bacteria | 0.23–0.94 | [16] |
Mechanism of Action: Disrupting Essential Microbial Processes
Benzothiazole derivatives can inhibit microbial growth by targeting essential enzymes and cellular processes.
-
Enzyme Inhibition: A key mechanism involves the inhibition of crucial bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS), which are involved in DNA replication and folate synthesis, respectively.[15]
-
Cell Membrane Disruption: Some derivatives can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular components and cell death.
-
Inhibition of Virulence Factors: Certain benzothiazoles can inhibit microbial virulence factors, such as the dimorphic transition in Candida albicans.[15]
The diagram below illustrates a simplified workflow for assessing the antimicrobial activity of benzothiazole derivatives.
Caption: General workflow for antimicrobial susceptibility testing.
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Benzothiazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[17]
Structure-Activity Relationship (SAR) Insights
The neuroprotective properties of benzothiazoles are influenced by their chemical structures.
-
MAO-B Inhibition: Derivatives with specific substitutions can act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.[18][19][20]
-
Acetylcholinesterase (AChE) Inhibition: The benzothiazole scaffold can be incorporated into molecules designed to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.[21][22]
-
Antioxidant Moieties: The inclusion of groups with antioxidant properties can contribute to the neuroprotective effects by combating oxidative stress, a key factor in neurodegeneration.
Comparative Neuroprotective Efficacy
The following table highlights the inhibitory activity of selected benzothiazole derivatives against key enzymes implicated in neurodegenerative diseases.
| Compound ID | Key Structural Features | Target Enzyme | IC50 | Reference |
| 4d | 2-methylbenzo[d]thiazole derivative | MAO-B | 0.0046 µM | [18] |
| 5e | 2-methylbenzo[d]thiazole derivative | MAO-A | 0.132 µM | [18] |
| 5b | 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole | MAO-B | 28 nM | [23] |
| 3e | Benzothiazole-hydrazone derivative | hMAO-B | 0.060 µM | [19][20] |
| Analog-3 | Thiazolidinone based thiadiazole derivative | AChE | 0.90 ± 0.20 μM | [22] |
| 6d | Benzothiazole and benzo[5][10]oxazin-3(4H)-one moieties | AChE | 32.00 µg/mL | [21] |
Mechanism of Action: Targeting Multiple Facets of Neurodegeneration
The neuroprotective effects of benzothiazole derivatives are attributed to their ability to modulate multiple targets and pathways.
-
Enzyme Inhibition: As mentioned, the inhibition of MAO-B and AChE can help restore neurotransmitter balance in the brain.[18][22]
-
Anti-aggregation Properties: Some derivatives have been shown to inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
-
Antioxidant and Anti-inflammatory Effects: By reducing oxidative stress and inflammation in the brain, these compounds can protect neurons from damage.
The diagram below illustrates the multifaceted neuroprotective mechanisms of benzothiazole derivatives.
Caption: Multifaceted neuroprotective mechanisms of benzothiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of benzothiazole derivatives.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Benzothiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Benzothiazole derivatives (dissolved in DMSO)
-
Standard antimicrobial agent (positive control)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the benzothiazole derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme, based on the Ellman method.
Materials:
-
96-well plates
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Tris-HCl buffer (pH 8.0)
-
Benzothiazole derivatives (dissolved in a suitable solvent)
-
Standard AChE inhibitor (e.g., Donepezil) as a positive control
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add Tris-HCl buffer, the benzothiazole derivative at various concentrations, and the DTNB solution.[21]
-
Enzyme Addition: Add the AChE enzyme solution to each well, except for the blank wells.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) to all wells.[21]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Conclusion and Future Perspectives
Benzothiazole derivatives represent a versatile and promising scaffold for the development of new therapeutic agents with a wide range of biological activities. The comparative analysis presented in this guide highlights the significant potential of these compounds in the fields of oncology, infectious diseases, and neurodegenerative disorders. The structure-activity relationship studies provide a rational basis for the design of more potent and selective derivatives.
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic and pharmacodynamic properties. Further elucidation of their mechanisms of action will be crucial for their clinical translation. The development of novel synthetic methodologies will also facilitate the generation of diverse libraries of benzothiazole derivatives for biological screening. The continued exploration of this remarkable heterocyclic system holds great promise for addressing unmet medical needs.
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IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe²⁺-Induced MDA Production in Rats Brain Homogenates, DPPH•, NO•, OH• Scavenging, and Fe²⁺ Chelating Abilities of Quercetin and Rutin (mM)*. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of Methyl Benzo[d]thiazole-5-carboxylate Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Methyl benzo[d]thiazole-5-carboxylate, a key intermediate, demands rigorous structural confirmation to ensure the integrity of downstream applications. This guide provides an in-depth, experience-driven approach to validating its synthesis, moving beyond a simple checklist of techniques to explain the "why" behind our analytical choices. We will explore the expected outcomes from core analytical methodologies and present a framework for confident characterization.
The Imperative of Orthogonal Validation in Synthesis
In any synthetic workflow, no single analytical technique provides a complete picture of a compound's identity and purity. We rely on a suite of orthogonal methods—techniques that measure different physical and chemical properties—to build a comprehensive and trustworthy data package. For a molecule like Methyl benzo[d]thiazole-5-carboxylate, this typically involves a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This multi-faceted approach is our internal self-validating system; a discrepancy in one technique when others are in agreement signals a need for further investigation, be it an unexpected side product, a persistent impurity, or an incorrect structural assignment.
The Synthetic Context: Formation of the Benzothiazole Core
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Syntheses often involve the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[1][4][5] Understanding this fundamental reaction is crucial as it informs the potential impurities we might encounter, such as unreacted starting materials or partially cyclized intermediates. Our analytical approach must be designed to not only confirm the presence of our desired product but also to rule out these possibilities.
Primary Analytical Validation Workflow
The following sections detail the core analytical techniques for validating the synthesis of Methyl benzo[d]thiazole-5-carboxylate. For each, we will discuss the underlying principles, the specific experimental protocol, and the expected data for a successful synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule in solution. We will focus on ¹H (proton) and ¹³C (carbon-13) NMR.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified product. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without containing protons that would obscure the signals from the analyte.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition includes a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This technique requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
The key to NMR interpretation is to break down the molecule into its constituent parts and predict the chemical shift, integration, and multiplicity for each unique proton and carbon.
-
¹H NMR Spectroscopy: We anticipate signals in the aromatic region corresponding to the protons on the benzothiazole ring system. The protons on the benzene ring will exhibit splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons.[6][7] The methyl ester will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester will be significantly downfield (typically >160 ppm).[8][9] The carbons of the aromatic rings will appear in the 110-155 ppm range. The methyl carbon of the ester will be a sharp signal further upfield, generally around 50-55 ppm.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of the carbonyl group in the ester and the characteristic vibrations of the aromatic system.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is the most common and convenient method for solid samples.
-
Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
For Methyl benzo[d]thiazole-5-carboxylate, we are looking for several key absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.[9]
-
C=N and C=C Stretching: The benzothiazole ring system will exhibit several bands in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds.[2]
-
C-O Stretch: Look for a moderate to strong band in the 1300-1100 cm⁻¹ range, indicative of the C-O stretching of the ester group.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear as a series of bands in the 900-650 cm⁻¹ region.
Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Molecular Weight Confirmation
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for assessing the purity of the synthesized compound and confirming its molecular weight.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). A gradient elution program, typically with water and acetonitrile (often containing a small amount of formic acid to aid ionization), is used to separate the components of the sample.
-
MS Detection: The eluent from the HPLC is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range.
-
Purity Assessment: The chromatogram from the LC detector will show peaks corresponding to the different components in the sample. A pure sample should ideally show a single major peak. The peak area can be used to estimate the purity of the compound.
-
Molecular Weight Confirmation: The mass spectrum will show the m/z of the ions generated from the sample. For Methyl benzo[d]thiazole-5-carboxylate (C₉H₇NO₂S, Molecular Weight: 193.22 g/mol ), we would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 194.23.
Comparative Data Summary
The following table summarizes the expected analytical data for a successfully synthesized batch of Methyl benzo[d]thiazole-5-carboxylate, alongside a hypothetical "Alternative" which could represent an incomplete reaction or the presence of a significant impurity.
| Analytical Technique | Parameter | Expected Result for Methyl benzo[d]thiazole-5-carboxylate | Hypothetical "Alternative" Result (e.g., Impure Sample) | Rationale for Confirmation |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (~7.5-8.5 ppm), Methyl ester singlet (~3.9 ppm) | Additional peaks, e.g., unreacted starting materials | Confirms the presence and connectivity of all protons. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Ester C=O (~165 ppm), Aromatic carbons (120-155 ppm), Methyl carbon (~52 ppm) | Fewer or additional carbon signals | Confirms the carbon skeleton of the molecule. |
| FT-IR | Key Peaks (cm⁻¹) | Strong C=O stretch (~1720 cm⁻¹), C=N/C=C stretches (1600-1450 cm⁻¹) | Broad -OH peak (~3300 cm⁻¹) if starting acid is present | Confirms the presence of key functional groups. |
| LC-MS | [M+H]⁺ (m/z) | ~194.23 | Other m/z values corresponding to impurities | Confirms the molecular weight of the target compound. |
| LC-MS | Purity (%) | >95% (by peak area) | <95% with significant impurity peaks | Assesses the overall purity of the synthesized material. |
Visualizing the Validation Workflow and Molecular Structure
To further clarify the relationships between the analytical techniques and the structural features of Methyl benzo[d]thiazole-5-carboxylate, the following diagrams are provided.
Caption: The analytical workflow for validating the synthesis of Methyl benzo[d]thiazole-5-carboxylate.
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A Senior Application Scientist's Guide to Structure-Activity Relationships of Benzothiazole Analogs
Welcome, researchers, scientists, and drug development professionals. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of benzothiazole analogs, a class of heterocyclic compounds demonstrating a remarkable breadth of pharmacological activities.[1] This document moves beyond a simple recitation of facts, providing a synthesized analysis of how structural modifications to the benzothiazole scaffold influence its biological efficacy. We will delve into key therapeutic areas, compare the performance of various analogs with supporting experimental data, and provide detailed protocols to empower your own research endeavors.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a cornerstone in the design of bioactive molecules.[1] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide unique electronic and steric properties, making it an ideal framework for interacting with a diverse range of biological targets.[2] Marketed drugs such as the neuroprotective agent Riluzole and the diuretic Ethoxzolamide underscore the therapeutic potential of this versatile scaffold. The ease of functionalization at various positions, particularly at the 2-position and on the benzene ring, allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.[3]
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[4][5] The mechanism of action is often multifaceted, ranging from inhibition of protein kinases to disruption of microtubule dynamics.
Structure-Activity Relationship Insights
Our analysis of numerous studies reveals several key SAR trends for the anticancer activity of benzothiazole analogs:
-
Substitution at the 2-position: This is a critical determinant of anticancer potency.
-
2-Amino and 2-Mercapto Benzothiazoles: These serve as versatile intermediates for generating libraries of compounds with diverse functionalities.[6]
-
2-Aryl Benzothiazoles: The nature and substitution pattern of the aryl ring significantly impact activity. Electron-withdrawing groups on the aryl moiety often enhance cytotoxicity.
-
Urea and Hydrazone Linkages: Incorporation of urea or hydrazone moieties at the 2-position has been shown to yield potent antiproliferative agents.[7]
-
-
Substitution on the Benzene Ring:
-
Electron-Withdrawing Groups: Halogens (F, Cl, Br) and nitro groups at positions 4, 5, or 6 of the benzothiazole ring generally increase anticancer activity.
-
Lipophilic Groups: The introduction of lipophilic substituents can enhance cell membrane permeability and, consequently, biological activity.
-
Comparative Analysis of Anticancer Benzothiazole Analogs
The following table summarizes the in vitro anticancer activity of representative benzothiazole derivatives against various cancer cell lines, providing a quantitative comparison of their potency.
| Compound ID | R1 (at 2-position) | R2 (on Benzene Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| K18 | 1,2,3-triazole derivative | - | Kyse30 (Esophageal) | 0.042 | [8] |
| 3b | 2-phenyl with C'3-Me, 1,2,4-triazole linker | 6-Fluoro | A549 (Lung) | 0.048 | [9] |
| 12 | Indole-based hydrazine carboxamide | 4-nitrobenzyl | HT29 (Colon) | 0.015 | [7] |
| 7e | Pyridinyl-2-amine linked via thioether | - | SKRB-3 (Breast) | 0.0012 | [10] |
| 4c | Thiazole-based | - | A549 (Lung) | 10.74 | [3] |
| B7 | N-(4-nitrobenzyl) | 6-chloro | A431 (Epidermoid) | Not specified, but significant inhibition | [11] |
| 11 | 2-(4-hydroxy-methoxy benzylidene)-hydrazino | 6-Fluoro | Hela (Cervical) | 2.41 | [7] |
Experimental Protocols
This protocol describes a common method for synthesizing 2-arylbenzothiazoles from 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Glacial acetic acid
-
Ethanol
-
Microwave synthesizer (optional)
Procedure:
-
In a microwave-safe vial, combine 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).
-
Add glacial acetic acid (2 mL) as a catalyst and solvent.
-
Seal the vial and irradiate in a microwave synthesizer at 120°C for 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzothiazole analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzothiazole analogs and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Anticancer SAR
Caption: Key structural modifications on the benzothiazole scaffold influencing anticancer activity.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Benzothiazole derivatives have demonstrated significant activity against a range of bacteria and fungi, making them a promising area of research.[9][14]
Structure-Activity Relationship Insights
Key structural features influencing the antimicrobial properties of benzothiazole analogs include:
-
Substitutions at the 2- and 6-positions: These positions are crucial for modulating antimicrobial potency.[3]
-
Electron-withdrawing groups: Halogens and nitro groups on the benzothiazole ring or on a 2-aryl substituent often lead to enhanced antibacterial and antifungal activity.[15]
-
Hybrid Molecules: Combining the benzothiazole scaffold with other antimicrobial pharmacophores, such as thiazoles or sulfonamides, can result in broad-spectrum activity.[15]
Comparative Analysis of Antimicrobial Benzothiazole Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against common bacterial and fungal strains.
| Compound ID | R1 (at 2-position) | R2 (on Benzene Ring) | Microorganism | MIC (µg/mL) | Reference |
| 4b | Thiazole hybrid | - | S. aureus | 3.90-15.63 | [15] |
| 4c | Thiazole hybrid | - | S. aureus | 3.90-15.63 | [15] |
| 4d | Thiazole hybrid | - | S. aureus | 3.90-15.63 | [15] |
| 4f | Thiazole hybrid | - | S. aureus | 3.90-15.63 | [15] |
| 3 | Naphthalene derivative | - | E. coli | 25-100 | [16] |
| 4 | Naphthalene derivative | - | E. coli | 25-100 | [16] |
| 133 | - | - | S. aureus | 78.125 | [17] |
| 133 | - | - | E. coli | 78.125 | [17] |
Experimental Protocols
This protocol outlines a general method for the synthesis of 2-aminobenzothiazoles.
Materials:
-
Substituted aniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted aniline (1 mmol) and potassium thiocyanate (2 mmol) in glacial acetic acid (10 mL).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1 mmol) in glacial acetic acid (2 mL) dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18]
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Benzothiazole analogs (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the benzothiazole analogs in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (approximately 5 x 10^5 CFU/mL).
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Antimicrobial SAR
Caption: SAR trends for the antimicrobial activity of benzothiazole analogs.
III. Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. Benzothiazole derivatives have shown promise as anticonvulsant agents.
Structure-Activity Relationship Insights
The anticonvulsant activity of benzothiazole analogs is influenced by specific structural features:
-
Amide and Hydrazone Moieties: The presence of amide or hydrazone functionalities at the 2-position of the benzothiazole ring is often associated with significant anticonvulsant effects.
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring can modulate the anticonvulsant profile. For instance, alkoxy groups at the 6-position have been found to be beneficial.
-
Hybridization with other Heterocycles: Incorporating other heterocyclic rings, such as triazoles, can lead to potent anticonvulsant compounds with favorable safety profiles.[19]
Comparative Analysis of Anticonvulsant Benzothiazole Analogs
The following table summarizes the in vivo anticonvulsant activity of representative benzothiazole derivatives in the maximal electroshock (MES) seizure model.
| Compound ID | Key Structural Features | ED50 (mg/kg) in MES Test | Reference |
| 5i | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | 50.8 | [7] |
| 5j | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | 54.8 | [7] |
| 4g | 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivative | 23.7 | [20] |
Experimental Protocols
This protocol describes a general route to synthesize 2-mercaptobenzothiazole derivatives.
Materials:
-
2-Aminothiophenol
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Alkyl/aryl halide
Procedure:
-
Dissolve potassium hydroxide (1.1 mmol) in ethanol (20 mL).
-
Add 2-aminothiophenol (1 mmol) and carbon disulfide (1.5 mmol) to the solution.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and add the desired alkyl or aryl halide (1 mmol).
-
Reflux for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry the solid.
-
Recrystallize from a suitable solvent to obtain the pure product.
The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[2][21][22]
Materials:
-
Male albino mice (20-25 g)
-
Benzothiazole analogs (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution
Procedure:
-
Administer the benzothiazole analogs intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), apply a drop of saline to the eyes of each mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Calculate the percentage of protection at each dose and determine the median effective dose (ED50).
Visualizing Anticonvulsant SAR
Caption: SAR summary for the anticonvulsant properties of benzothiazole analogs.
Conclusion and Future Directions
The benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this privileged structure can lead to profound changes in biological activity. The comparative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Future research should focus on leveraging the established SAR to design and synthesize novel benzothiazole analogs with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The exploration of multi-target benzothiazole derivatives, particularly in the context of complex diseases like cancer and neurodegenerative disorders, represents a promising avenue for future investigations.
References
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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment
For researchers, scientists, and professionals in drug development, ensuring the purity of a compound is a cornerstone of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a precise and reliable analytical technique for this critical task.[1][2][3] This guide provides an in-depth comparison of HPLC methodologies, supported by experimental insights, to empower you in selecting and implementing the most appropriate purity assessment strategy.
The fundamental principle of HPLC lies in the separation of components within a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).[4] Molecules with varying chemical properties travel through the column at different rates, allowing for their individual detection and quantification.[4]
Navigating the Landscape of HPLC Techniques for Purity Profiling
The selection of an appropriate HPLC method is paramount for accurate impurity profiling.[5] The choice is dictated by the physicochemical properties of the analyte and its potential impurities. Here, we compare the most prevalent HPLC modes for purity assessment.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis.[5] It utilizes a non-polar stationary phase (commonly C18, C8, or phenyl) and a polar mobile phase.[2] This setup is ideal for separating compounds based on hydrophobicity.
-
Principle of Separation: Hydrophobic molecules in the sample interact more strongly with the non-polar stationary phase, leading to longer retention times. Elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase.[6]
-
Strengths:
-
Limitations:
-
Potential for Denaturation: The use of organic solvents may cause denaturation of some proteins, limiting its use for native protein analysis.[6]
-
Poor Retention of Polar Compounds: Very polar analytes may elute too quickly with insufficient separation.
-
Ion-Exchange HPLC (IEX-HPLC)
IEX-HPLC separates molecules based on their net surface charge.[6][7] This technique is particularly valuable for the purity assessment of biomolecules like proteins and nucleic acids.[6][8]
-
Principle of Separation: The stationary phase contains charged functional groups that interact with oppositely charged analytes.[6] Elution is achieved by altering the pH or increasing the salt concentration of the mobile phase, which disrupts the ionic interactions.[6]
-
Anion-Exchange: Uses a positively charged stationary phase to bind negatively charged molecules.
-
Cation-Exchange: Employs a negatively charged stationary phase to retain positively charged molecules.[6]
-
-
Strengths:
-
Limitations:
-
Sensitivity to Mobile Phase Conditions: Small changes in pH or salt concentration can significantly impact separation.
-
Not Suitable for Neutral Molecules: Lacks a separation mechanism for uncharged compounds.
-
Chiral HPLC
For drug molecules that exist as enantiomers, chiral HPLC is essential for determining enantiomeric purity.[10] Enantiomers are non-superimposable mirror images that can have vastly different pharmacological and toxicological effects.
-
Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10][]
-
Strengths:
-
Enantiomeric Resolution: Enables the separation and quantification of individual enantiomers.[]
-
Regulatory Importance: Crucial for meeting regulatory requirements for chiral drugs.[12]
-
-
Limitations:
-
Method Development can be Complex: Finding the right combination of CSP and mobile phase can be challenging.
-
Column Cost: Chiral columns are often more expensive than standard HPLC columns.
-
Comparison of HPLC Techniques for Purity Assessment
| Technique | Principle of Separation | Primary Application | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity[6] | Small molecules, peptides, impurity profiling[5][13] | High resolution, broad applicability, robust[1][2] | Potential protein denaturation, poor retention of polar compounds[6] |
| Ion-Exchange HPLC (IEX-HPLC) | Net Surface Charge[6][7] | Proteins, nucleic acids, charge variants[6][8] | Non-denaturing, separates charged isoforms[6][9] | Sensitive to mobile phase, not for neutral molecules |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase[10][] | Enantiomeric purity of chiral drugs[10] | Resolves enantiomers, meets regulatory needs[][12] | Complex method development, higher column cost |
A Self-Validating System: Experimental Protocol for RP-HPLC Purity Assessment
To ensure the trustworthiness of your purity analysis, a robust and validated method is essential. The following protocol outlines a self-validating workflow for RP-HPLC, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]
Experimental Workflow for RP-HPLC Purity Analysis
Caption: A typical workflow for HPLC purity assessment.
Step-by-Step Methodology
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution and evaluating parameters like peak retention time, peak area, theoretical plates, and tailing factor.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent.[16] The solvent should be compatible with the mobile phase to avoid peak distortion.[17] Filter the sample through a 0.45 µm or 0.22 µm filter to remove particulate matter that could damage the column.
-
Chromatographic Conditions:
-
Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase for RP-HPLC consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 25°C) is crucial for reproducible retention times.[17]
-
Detection: A Diode Array Detector (DAD) or UV detector is commonly used.[18] The wavelength should be chosen to maximize the response of the main component and its impurities.
-
-
Data Analysis:
-
Peak Purity Assessment: If using a DAD, peak purity analysis can be performed to check for co-eluting peaks.[18]
-
Quantification of Impurities: The percentage of each impurity is typically calculated using the area normalization method, assuming that all components have a similar response factor at the chosen wavelength.
-
Method Validation: A Trustworthy System
Validation of the analytical procedure is a regulatory requirement and ensures the reliability of the results.[3][14][16] Key validation parameters according to ICH Q2(R1) include:[14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Decision-Making Framework for HPLC Method Selection
Choosing the right HPLC technique is a critical first step. This diagram illustrates a logical approach to selecting an appropriate method based on the analyte's properties.
Caption: A decision tree for selecting the appropriate HPLC method.
Conclusion
High-Performance Liquid Chromatography is an indispensable tool for the purity assessment of pharmaceutical compounds.[3][13] A thorough understanding of the different HPLC techniques, coupled with a robust, validated methodology, is essential for generating accurate and reliable data that meets regulatory standards. By carefully considering the nature of the analyte and its potential impurities, researchers and scientists can confidently select and implement the most appropriate HPLC strategy to ensure the quality and safety of their products.
References
- Patsnap Eureka. (2025, September 19).
- BOC Sciences.
- Phenomenex. (2025, October 16).
- AELAB. (2025, August 30).
- (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Physics Forums. (2007, November 8). Chiral Purity (enantiomer excess) for HPLC.
- YouTube. (2024, April 6).
- Lab Manager.
- Research Journal of Pharmacy and Technology.
- ResearchGate. (2025, August 7). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- (2025, December 10).
- ICH. Quality Guidelines.
- NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
- LCGC International. Method Development for Drug Impurity Profiling: Part 1.
- Der Pharma Chemica.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
- European Medicines Agency (EMA). (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- FDA. (2024, March 6). Q2(R2)
- Sino Biological.
- LCGC International.
- Thermo Fisher Scientific - US. HPLC Troubleshooting.
- Veeprho. (2024, August 8).
- LCGC International. Comparison Techniques for HPLC Column Performance.
- KNAUER. (2025, February 17).
- Lab Manager. (2025, October 22).
- Recent Advances in High- Performance Liquid Chromatography (HPLC)
- HPLC Troubleshooting Guide.
- PubMed. Using ion exchange chromatography to purify a recombinantly expressed protein.
- Drawell. Columns Used in HPLC - Different Types and How to Choose.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. (2025, August 5). 4 HPLC columns for pharmaceutical analysis | Request PDF.
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- Agilent. (2014, May 2).
- (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- (2025, August 5). (PDF) Newer developments in HPLC impacting pharmaceutical analysis: A brief review.
- IJSDR. Troubleshooting in HPLC: A Review.
- Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis.
- BioPharm International.
- YouTube. (2024, October 31).
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
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The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography of Methyl Benzo[d]thiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The benzothiazole scaffold, a privileged heterocyclic system, is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1] Among its numerous derivatives, methyl benzo[d]thiazole-5-carboxylate and its analogues are of significant interest as key intermediates in the synthesis of pharmaceuticals targeting a range of conditions, from neurological disorders to cancer. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of these derivatives, weighing its performance against other common analytical techniques.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density within the crystal lattice, revealing precise information about bond lengths, bond angles, and stereochemistry. This level of detail is often unattainable through other analytical methods.
A Case Study: Structural Insights into a Benzothiazole Carboxylate Derivative
The crystal structure of this derivative, determined by X-ray diffraction, reveals a nearly planar molecule, a feature influenced by intramolecular interactions.[4] The precise bond lengths and angles within the benzothiazole and thiazole rings provide invaluable data for understanding the electronic and steric properties of the molecule.[4]
Table 1: Key Crystallographic Data for a Representative Benzothiazole Carboxylate Derivative [4]
| Parameter | Value |
| Chemical Formula | C₂₁H₁₄N₂O₃S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.7402 (2) |
| b (Å) | 12.0342 (3) |
| c (Å) | 17.2069 (4) |
| β (°) | 100.847 (2) |
| Volume (ų) | 1777.51 (7) |
| Z | 4 |
| R-factor | 0.039 |
This data provides a foundational understanding of the packing and symmetry of such molecules in the solid state.
The Experimental Workflow: From Powder to Precision
The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both expertise and precision. The following protocol outlines the key steps involved in the X-ray crystallographic analysis of a methyl benzo[d]thiazole-5-carboxylate derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Synthesis and Purification:
-
Synthesize the desired methyl benzo[d]thiazole-5-carboxylate derivative using established synthetic routes, such as the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[5]
-
Purify the crude product to the highest possible degree using techniques like column chromatography or recrystallization. Purity is paramount for obtaining high-quality crystals.
2. Crystallization:
-
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Various techniques can be employed:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.
-
3. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
4. Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
5. Structure Refinement:
-
Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental diffraction data using least-squares methods.
-
The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.
A Comparative Perspective: Alternative Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its dynamic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the connectivity of atoms and their chemical environment.
Key Comparisons:
-
State of Matter: X-ray crystallography analyzes the static structure in a highly ordered crystalline state, whereas NMR probes the dynamic structure in solution.
-
Information Provided: X-ray crystallography yields precise atomic coordinates, bond lengths, and angles. NMR provides information on through-bond and through-space atomic correlations, which are used to build a model of the molecular structure.
-
Strengths of NMR: NMR is invaluable for studying molecules that are difficult to crystallize and for probing molecular dynamics and conformational changes in solution.
-
Limitations of NMR: For complex molecules, NMR spectra can be crowded and difficult to interpret fully. The resulting structures are often an average of different conformations present in solution and may not have the same level of precision as a crystal structure.
Table 2: Performance Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Crystalline Solid | Solution |
| Structural Information | Absolute 3D structure, bond lengths, bond angles | Connectivity, relative stereochemistry, conformational dynamics |
| Precision | High (atomic resolution) | Lower (ensemble of structures) |
| Molecular Size | No upper limit (with good crystals) | Generally limited to smaller molecules |
| Key Challenge | Growing high-quality single crystals | Spectral overlap and interpretation for complex molecules |
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the geometry, electronic structure, and spectroscopic properties of molecules.[3]
Key Comparisons:
-
Approach: X-ray crystallography is an experimental technique that directly probes the molecular structure. Computational chemistry provides a theoretical model based on quantum mechanical principles.
-
Information Provided: Computational methods can predict optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data.[3]
-
Strengths of Computational Chemistry: It allows for the study of transient species and reaction mechanisms that may be difficult to probe experimentally. It can also aid in the interpretation of experimental data.
-
Limitations of Computational Chemistry: The accuracy of the results is highly dependent on the level of theory and basis set used. The models are approximations of the real system and do not always perfectly replicate experimental observations, especially in complex environments.
Conclusion: An Integrated Approach for Unambiguous Structural Assignment
While X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of methyl benzo[d]thiazole-5-carboxylate derivatives, a comprehensive understanding of these molecules is best achieved through an integrated approach. The synergistic use of X-ray diffraction for solid-state structure, NMR spectroscopy for solution-state conformation and dynamics, and computational chemistry for theoretical insights provides a robust and self-validating system for structural elucidation. This multi-faceted approach is essential for advancing the design and development of novel benzothiazole-based therapeutics and materials.
References
-
Elgemeie, G. H., et al. (2022). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][2][3]benzothiazole-4-carboxylate. IUCrData, 7(5). Available at: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2021). Crystals, 11(12), 1545. Available at: [Link]
-
Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Molecules, 28(13), 5183. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(18), 4193. Available at: [Link]
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists, 10(3), 269-275. Available at: [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Journal of Saudi Chemical Society, 16(4), 431-437. Available at: [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2020). International Journal of Pharmaceutical Sciences and Research, 11(5), 2269-2276. Available at: [Link]
-
Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. (2024). Crystals, 14(3), 330. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Crystals, 12(11), 1599. Available at: [Link]
-
Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. (2018). Journal of Chemical Crystallography, 48(4), 189-194. Available at: [Link]
-
Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science, 55(2A), 319-333. Available at: [Link]
-
Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). European Journal of Medicinal Chemistry, 124, 423-434. Available at: [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research, 37(11), 6241-6248. Available at: [Link]
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Ethyl benzo[d]thiazole-5-carboxylate. (n.d.). MySkinRecipes. Available at: [Link]
-
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-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). RSC Medicinal Chemistry, 13(10), 1169-1200. Available at: [Link]
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A Comparative Guide to the Synthesis of Methyl Benzo[d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl benzo[d]thiazole-5-carboxylate is a key building block in medicinal chemistry, forming the core of various pharmacologically active compounds. The efficient and scalable synthesis of this heterocyclic scaffold is therefore of significant interest. This guide provides an in-depth comparison of two prominent synthetic routes to Methyl benzo[d]thiazole-5-carboxylate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform methodological selection in research and development settings.
Introduction
The benzothiazole moiety is a privileged structure in drug discovery, present in a range of therapeutic agents. The 5-carbomethoxy-substituted benzothiazole, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The selection of a synthetic route to this compound is a critical decision, impacting yield, purity, cost, and scalability. This guide will dissect two primary synthetic strategies, providing the necessary data for an informed choice.
Comparative Analysis of Synthetic Routes
Two principal synthetic pathways to Methyl benzo[d]thiazole-5-carboxylate have been identified and are compared below. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
| Parameter | Route 1: From Methyl 3-nitro-4-chlorobenzoate | Route 2: From Methyl 3-aminobenzoate |
| Starting Material | Methyl 3-nitro-4-chlorobenzoate | Methyl 3-aminobenzoate |
| Key Intermediates | Methyl 3-amino-4-mercaptobenzoate | Methyl 3-amino-4-thiocyanatobenzoate |
| Overall Yield | Moderate to Good | Moderate |
| Scalability | Potentially higher | Moderate |
| Reagent Hazards | Use of odorous thiols or sulfiding agents | Use of thiocyanating agents |
| Key Advantages | Convergent synthesis | Fewer steps to key intermediate |
| Key Disadvantages | Handling of potentially malodorous sulfur compounds | Potential for side reactions during thiocyanation |
Route 1: Synthesis from Methyl 3-nitro-4-chlorobenzoate
This route is a classical and robust approach that involves the initial introduction of the sulfur functionality, followed by the reduction of the nitro group and subsequent cyclization to form the benzothiazole ring.
Conceptual Workflow
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl benzo[d]thiazole-5-carboxylate
Foreword: As researchers and developers, our primary focus is innovation. However, the foundation of sustainable science is an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our work and the well-being of our community. This guide provides a comprehensive, technically grounded framework for the disposal of Methyl benzo[d]thiazole-5-carboxylate, moving beyond simple steps to explain the critical reasoning that underpins these essential safety protocols.
Section 1: Hazard Assessment and Characterization
Therefore, as a matter of prudent practice and adherence to the precautionary principle, Methyl benzo[d]thiazole-5-carboxylate must be managed as a hazardous chemical waste . Its disposal is governed by federal and state regulations, and it should never be treated as common refuse.
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before any handling or disposal process begins, ensuring personal and environmental protection is paramount. The potential for skin, eye, and respiratory irritation dictates a stringent PPE protocol.
Core PPE Requirements:
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Disposable gloves should be discarded immediately after handling the compound or its waste[3].
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles to prevent accidental contact with the eyes[1].
-
Body Protection: A fully fastened laboratory coat must be worn to protect street clothing and prevent skin contact[3][4].
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors[2][5].
The causality here is direct: the benzothiazole moiety presents a risk of irritation and potential toxicity upon contact or inhalation. Engineering controls like a fume hood and physical barriers like gloves and goggles are the most effective methods for mitigating these risks.
Section 3: Waste Segregation and Containment Protocol
Proper disposal begins with meticulous segregation at the point of generation. This ensures that waste streams are not cross-contaminated and can be managed safely and in compliance with regulatory standards.
Step-by-Step Segregation and Containment:
-
Waste Identification: Immediately classify the waste you generate. This will fall into one of three primary categories:
-
Unused/Expired Pure Compound: The original reagent in its container.
-
Contaminated Solid Waste: Items such as used gloves, weigh boats, paper towels, and contaminated silica gel.
-
Contaminated Liquid Waste: Solutions containing the compound, including reaction mixtures, chromatography fractions, and rinsing solvents.
-
-
Container Selection and Management:
-
All hazardous waste must be stored in containers that are compatible with the chemical, preventing leaks or reactions[6].
-
Containers must have a secure, screw-top cap and be kept closed except when adding waste[6].
-
For liquids, leave at least 10% headspace (or a one-inch gap) to allow for vapor expansion[6].
-
-
Hazardous Waste Labeling: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard[7][8]. The label must be securely affixed to the container and include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "Methyl benzo[d]thiazole-5-carboxylate" and any other components in a mixture.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name and contact information of the generating researcher or lab.
-
-
Designated Storage: Store all waste containers in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel and away from general traffic[6].
Section 4: Disposal Procedures for Different Waste Streams
The specific disposal path depends on the form of the waste. Under no circumstances should any of these waste streams be disposed of down the drain [9][10]. This is strictly prohibited by the EPA, as it can lead to the contamination of waterways and interfere with wastewater treatment processes.
Protocol 4.1: Disposing of Unused or Expired Pure Compound
-
Ensure the original manufacturer's container is securely capped and the label is legible.
-
If the original label is damaged, create and affix a new hazardous waste label as described in Section 3.
-
Place the container in your lab's designated SAA for hazardous solid waste.
-
Coordinate with your institution's Environmental Health & Safety (EHS) department for pickup. The compound will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[8].
Protocol 4.2: Disposing of Contaminated Solid Waste
-
Collect all contaminated solid items (e.g., gloves, wipes, disposable labware) in a dedicated, compatible container, such as a puncture-resistant drum or a heavy-duty plastic bag within a rigid secondary container.
-
Label the container as "Hazardous Waste" with all required information, listing "Solid Debris contaminated with Methyl benzo[d]thiazole-5-carboxylate."
-
Store in the SAA and arrange for EHS pickup.
Protocol 4.3: Disposing of Contaminated Liquid Waste
-
Pour all liquid waste containing the compound into a designated, chemically compatible (e.g., glass or polyethylene) liquid waste container.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should typically be kept separate.
-
Securely cap the container after each addition.
-
Label the container as "Hazardous Waste," listing Methyl benzo[d]thiazole-5-carboxylate and all solvent components by percentage.
-
Store in the SAA, using secondary containment (such as a plastic tub) to mitigate potential spills. Arrange for EHS pickup.
Data and Compliance Summary
| Parameter | Guideline / Information | Rationale & Reference |
| Hazard Classification | Hazardous Waste; Irritant; Potential Toxin | Based on data from structural analogues and EPA/OSHA guidelines for laboratory chemicals.[1][11] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed/Inhaled | Inferred from SDS of related benzothiazole compounds.[1][2] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Standard protocol for handling particularly hazardous substances to prevent exposure.[3][12] |
| Disposal Route | Licensed Hazardous Waste Vendor (TSDF) | Mandated by EPA RCRA "cradle-to-grave" regulations for hazardous waste.[8] |
| Prohibited Disposal | Drain/Sewer Disposal, Regular Trash | Prevents environmental contamination and ensures compliance with the Clean Water Act and RCRA.[9][10] |
| Controlling Regulation | EPA (40 CFR Part 262), OSHA (29 CFR 1910.1450) | Establishes standards for hazardous waste generation and laboratory safety.[7][13] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions at the point of waste generation.
Caption: Decision workflow for proper segregation and disposal of waste containing Methyl benzo[d]thiazole-5-carboxylate.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . Source: U.S. Environmental Protection Agency (EPA). [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) . Source: Occupational Safety and Health Administration (OSHA). [Link]
-
Carcinogens - Standards . Source: Occupational Safety and Health Administration (OSHA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Source: Daniels Health. [Link]
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Thiazole, 99% Material Safety Data Sheet . Source: Cole-Parmer. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Source: Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Environmental Sample Disposal Information Document . Source: U.S. Environmental Protection Agency (EPA). [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals . Source: U.S. Environmental Protection Agency (EPA). [Link]
-
2-MERCAPTOBENZOTHIAZOLE Monograph . Source: IARC Publications. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Source: Central Washington University. [Link]
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List of Hazardous Substances and Reportable Quantities . Source: U.S. Department of Transportation. [Link]
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Regulation of Laboratory Waste . Source: American Chemical Society. [Link]
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Guidelines for the Laboratory Use of Chemical Carcinogens . Source: Regulations.gov. [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . Source: American Society of Health-System Pharmacists (ASHP). [Link]
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- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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- 9. epa.gov [epa.gov]
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- 12. Chapter 9 - Particularly Hazardous Substances [ehs.cornell.edu]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of Methyl Benzo[d]thiazole-5-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. While Methyl benzo[d]thiazole-5-carboxylate is a valuable building block in medicinal chemistry, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our aim is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling information.
Hazard Assessment: Understanding the Risks
Key Hazard Statements for Related Compounds:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of this chemical class.
| PPE Component | Specifications and Rationale |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile) at all times. Rationale: Thiazole derivatives can be harmful upon skin contact.[1][2] Ensure gloves are inspected before use and changed immediately if contaminated. |
| Eye and Face Protection | Use chemical safety goggles and a face shield. Rationale: This combination protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron. Rationale: This prevents contamination of personal clothing and minimizes skin exposure.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[3] If a fume hood is not available or if the material is a dust, a respirator may be necessary. Rationale: Inhalation of thiazole compounds can be harmful and may cause respiratory irritation.[1][2][3] |
Safe Handling and Storage Protocol
Adherence to a strict protocol for handling and storage is fundamental to preventing accidental exposure and ensuring the stability of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3][4]
-
Work Area: Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: When weighing or transferring the compound, avoid generating dust.[1][4][5] Use appropriate tools and techniques to handle the solid.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and launder it separately before reuse.[1]
Storage Requirements:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][6]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.
Emergency Procedures: A Plan for the Unexpected
Accidents can happen despite the most stringent precautions. A clear and practiced emergency plan is essential.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3][4] |
| Spill | For small spills, absorb with an inert material and place in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.[1][5] |
Disposal Plan: Responsible Waste Management
All waste containing Methyl benzo[d]thiazole-5-carboxylate must be treated as hazardous.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][4][7] Do not dispose of it down the drain or in the general trash.
Workflow for Safe Handling of Methyl benzo[d]thiazole-5-carboxylate
Caption: A workflow diagram illustrating the key stages of safely handling Methyl benzo[d]thiazole-5-carboxylate.
By integrating these safety measures into your daily laboratory routine, you contribute to a safer research environment for yourself and your colleagues. Remember that a proactive approach to safety is a hallmark of scientific excellence.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
